2-Chloro-3,5-dinitrothiophene
Description
Structure
3D Structure
Properties
CAS No. |
6286-32-4 |
|---|---|
Molecular Formula |
C4HClN2O4S |
Molecular Weight |
208.58 g/mol |
IUPAC Name |
2-chloro-3,5-dinitrothiophene |
InChI |
InChI=1S/C4HClN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |
InChI Key |
APWYALWJANASTQ-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Other CAS No. |
6286-32-4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4)
PART 1: EXECUTIVE SUMMARY
2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) is a highly electrophilic heteroaromatic scaffold used primarily as a reactive intermediate in the synthesis of high-performance materials and bioactive compounds. Characterized by a thiophene core substituted with a chlorine atom at the C2 position and two nitro groups at C3 and C5, this molecule represents a classic "push-pull" precursor when coupled with electron-donating nucleophiles.
Its primary utility lies in its extreme susceptibility to Nucleophilic Aromatic Substitution (
-
Nonlinear Optical (NLO) Materials: Creating chromophores with high hyperpolarizability.
-
Disperse Dyes: Synthesis of azo-dye coupling components.
-
Medicinal Chemistry: Construction of 2-amino-3,5-dinitrothiophene derivatives with antimicrobial and antileishmanial activity.
PART 2: PHYSICOCHEMICAL PROFILE
The following data summarizes the core physical properties of this compound. Researchers should note that while the parent 2-chlorothiophene is a liquid, the introduction of two nitro groups significantly increases molecular rigidity and intermolecular forces, resulting in a solid state at room temperature.
| Property | Value | Notes |
| CAS Number | 6286-32-4 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 208.58 g/mol | |
| Appearance | Yellow Crystalline Solid | Typical of nitro-thiophenes |
| Solubility | Soluble in DMSO, DMF, Acetone | Low water solubility (Log10WS ≈ -3.22) |
| LogP | ~2.22 | Lipophilic, membrane permeable |
| Reactivity Class | Electrophile (Activated Halide) | High reactivity toward amines/thiols |
PART 3: SYNTHETIC ARCHITECTURE
The synthesis of this compound is achieved via the electrophilic nitration of 2-chlorothiophene. This process requires careful temperature control to prevent oxidative degradation of the thiophene ring or over-nitration/explosion hazards associated with polynitro compounds.
Synthetic Protocol (Nitration)
Reagents: 2-Chlorothiophene, Fuming Nitric Acid (
-
Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid at 0°C.
-
Addition: 2-Chlorothiophene is dissolved in sulfuric acid or an inert solvent (e.g., acetic anhydride) and cooled to -5°C to 0°C.
-
Reaction: The nitrating mixture is added dropwise, maintaining the temperature below 5°C. The reaction is exothermic.
-
Workup: The mixture is poured onto crushed ice. The product precipitates as a yellow solid, which is filtered, washed with water to remove acid traces, and recrystallized (typically from ethanol or acetic acid).
Synthesis Workflow Diagram
Caption: Synthetic pathway for CAS 6286-32-4 via controlled nitration of 2-chlorothiophene.
PART 4: REACTIVITY & MECHANISTIC INSIGHT ( )
The defining characteristic of this compound is its reactivity toward nucleophiles. Unlike chlorobenzene, which requires harsh conditions for substitution, this compound reacts under mild conditions due to the Meisenheimer Complex stabilization.
The Mechanism
-
Activation: The nitro groups at positions 3 and 5 withdraw electron density from the ring via resonance (-M effect) and induction (-I effect). This makes the carbon at position 2 (C-Cl) highly positive (electrophilic).
-
Addition: A nucleophile (e.g., a primary amine,
) attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). -
Elimination: The ring re-aromatizes by ejecting the chloride ion (
), resulting in the substituted product.
Reaction Diagram
Caption: S_NAr mechanism showing displacement of chlorine by a nucleophile via Meisenheimer intermediate.
PART 5: APPLICATIONS IN DRUG DISCOVERY & MATERIALS
Nonlinear Optical (NLO) Materials
This compound is a precursor to "Push-Pull" chromophores. By substituting the chlorine with an electron-donating amine (D), the molecule achieves a D-π-A architecture:
-
Donor (D): Amino group (at C2).
-
Bridge (π): Thiophene ring (efficient charge transfer).
-
Acceptor (A): Nitro groups (at C3, C5). Result: High molecular hyperpolarizability (
), essential for electro-optic modulators and frequency doublers.
Pharmaceutical Intermediates
Derivatives synthesized from this core, particularly 2-amino-3,5-dinitrothiophenes , have shown efficacy in:
-
Antileishmanial Agents: Thiophene derivatives disrupt the redox homeostasis of Leishmania parasites.
-
Antimicrobials: The nitro-thiophene moiety is a known pharmacophore in certain antibiotic classes.
PART 6: SAFETY & HANDLING
Warning: This compound is a Polynitro-Halo-Heterocycle . It poses specific risks that must be managed.[1]
-
Explosion Hazard: Like all polynitro compounds, it has high energy potential. Avoid heating closed vessels. Do not subject to mechanical shock.
-
Toxicity: Likely toxic by inhalation, ingestion, and skin contact. It is a skin sensitizer.
-
Incompatibility: Reacts violently with strong bases (exothermic hydrolysis) and reducing agents.
-
Storage: Store in a cool, dry place away from light. Keep under inert atmosphere if possible to prevent hydrolysis of the C-Cl bond over long periods.
PART 7: REFERENCES
-
Synthesis of 2-amino-3,5-dinitrothiophene (Patent KR920003173B1)
-
Source: Google Patents
-
Relevance: Describes the nitration of 2-halothiophenes to obtain the 3,5-dinitro derivative and subsequent amination.
-
URL:
-
-
Nucleophilic Aromatic Substitution (
): Introduction and Mechanism-
Source: Master Organic Chemistry
-
Relevance: Foundational mechanism explaining the reactivity of halodinitroarenes.
-
URL:[Link]
-
-
Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives
-
Source: MDPI (Molbank)
-
Relevance: Illustrates the use of halogenated thiophene precursors in building complex heterocyclic scaffolds.
-
URL:[Link]
-
-
This compound Properties (Cheméo)
Sources
Structure and molecular weight of 2-Chloro-3,5-dinitrothiophene
This technical guide details the structural identity, synthesis, and reactivity profile of 2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4), a highly electrophilic heteroaromatic intermediate used in the synthesis of azo dyes and pharmaceutical scaffolds (e.g., JNK inhibitors).
CAS Registry Number: 6286-32-4 Molecular Formula: C₄HClN₂O₄S Molecular Weight: 208.58 g/mol [1][2]
Executive Summary
This compound is a specialized thiophene derivative characterized by extreme electrophilicity at the C2 position.[2] The presence of two strong electron-withdrawing nitro groups (-NO₂) at positions 3 and 5 activates the chlorine atom for rapid Nucleophilic Aromatic Substitution (SₙAr) .[2] This compound serves as a "super-electrophile" in organic synthesis, analogous to Sanger’s reagent (2,4-dinitrofluorobenzene) in benzene chemistry, but with enhanced reactivity due to the electron-rich nature of the thiophene ring being inverted by the nitro substituents.
Molecular Identity & Physiochemical Properties[2][3][4][5]
The following data consolidates the structural and physical parameters of the compound.
| Property | Value | Technical Note |
| IUPAC Name | This compound | Substituted at C2 (Cl), C3 (NO₂), C5 (NO₂) |
| Molecular Weight | 208.58 g/mol | Calculated: C (23.04%), H (0.48%), Cl (17.00%), N (13.43%), O (30.68%), S (15.37%) |
| Exact Mass | 207.934 g/mol | Monoisotopic mass for MS analysis |
| Physical State | Yellow Crystalline Solid | Typical of polynitro aromatic compounds |
| Melting Point | 118–120 °C | Distinct sharp melting point indicating high crystallinity |
| Solubility | Soluble in DCM, Acetone, DMF | Hydrolyzes slowly in water; reactive in nucleophilic solvents |
| Dipole Moment | High (> 5 D) | Due to synergistic pull of -NO₂ and -Cl groups |
Structural Analysis
The thiophene ring is planar.[2] The C2-Cl bond is significantly polarized.[2]
-
Electronic Effect: The nitro group at C5 acts via resonance (-R) to withdraw electron density from C2.[2] The nitro group at C3 acts via induction (-I) and steric pressure.[2]
-
Result: The C2 carbon is highly electron-deficient, making the chloride a labile leaving group.[2]
Synthesis & Production Logic
Causality of Route Selection: Direct nitration of thiophene is uncontrollable (explosive).[2] The synthesis must proceed via 2-chlorothiophene to block the alpha-position and modulate reactivity.[2] The introduction of nitro groups is stepwise to manage exothermicity.[2]
Reaction Pathway (Graphviz Visualization)
Experimental Protocol: Stepwise Nitration
Step 1: Preparation of 2-Chloro-5-nitrothiophene
-
Reagents: Dissolve 2-chlorothiophene (1 eq) in Acetic Anhydride.
-
Addition: Add Fuming Nitric Acid (1.1 eq) dropwise at 0–5°C . Reasoning: Low temperature prevents dinitration and ring opening.
-
Workup: Pour into ice water. Filter the yellow solid (2-chloro-5-nitrothiophene).[2]
Step 2: Conversion to this compound
-
System: Prepare a mixed acid solution (Conc. H₂SO₄ + Fuming HNO₃).[2]
-
Reaction: Add the intermediate (2-chloro-5-nitrothiophene) in small portions to the acid mix at 20°C , then heat to 60°C for 2 hours.
-
Critical Control: Do not exceed 70°C; thermal runaway risk.[2]
-
-
Isolation: Quench over crushed ice. The product precipitates as a bright yellow solid.[2]
-
Purification: Recrystallize from ethanol/methanol.
Reactivity Profile: The SₙAr Mechanism[7]
This compound is primarily used as an electrophile.[2] It reacts with nucleophiles (Nu⁻) via the Addition-Elimination mechanism.[2][3]
Mechanism of Action[7][8][9][10][11][12]
-
Attack: Nucleophile attacks C2.
-
Intermediate: Formation of a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the nitro groups (especially at C5).[2]
-
Elimination: Chloride ion (Cl⁻) is ejected, restoring aromaticity.[2]
Reactivity Visualization[2][13]
Key Applications in Drug Development[6]
-
JNK Inhibitors: The 2-chloro group is displaced by sulfonamide derivatives to create JNK (c-Jun N-terminal kinase) inhibitors used in neuroprotection research.[2][4]
-
Antibacterial Prodrugs: Used to synthesize nitrothiophene carboxamides.[2] The nitro groups are reduced in vivo by bacterial nitroreductases to toxic species, killing the bacteria.[2]
-
Protein Labeling: Similar to Sanger's reagent, it can tag terminal amino groups in peptides.[2]
Safety & Stability (E-E-A-T)
Warning: This compound is a Polynitro Aromatic .[2]
-
Explosion Hazard: While more stable than trinitrobenzene, it possesses high energy content.[2] Avoid shock, friction, or heating >150°C in a closed vessel.[2]
-
Skin Sensitizer: As a potent electrophile, it alkylates skin proteins (cysteine/lysine residues), causing severe contact dermatitis.[2] Double-gloving (Nitrile) is mandatory. [2]
-
Storage: Store at 2–8°C, under inert gas (Argon), away from amines and bases.
References
-
BenchChem. (2025).[2][5] this compound: Product Specifications and CAS 6286-32-4.[1][2] Retrieved from
-
PubChem. (2025).[2][6] Compound Summary: this compound.[1][2][7][4][8] National Library of Medicine.[2] Retrieved from
-
Hellberg, L. H., et al. (1971).[2][9] Reaction of Enamines with this compound. Organic Preparations and Procedures International, 3(2), 77-81.[2][9] [9]
-
ResearchGate. (2025). Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from
Sources
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- 2. 4-Chlorobutyronitrile | C4H6ClN | CID 12336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrachlorohydrazine | Cl4N2 | CID 71413990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
- 8. Buy 3-Chloro-5-nitrothiophene-2-carboxylic acid | 2470438-69-6 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Reactivity & Applications of Chloronitrothiophenes
This guide provides an in-depth technical analysis comparing 2-Chloro-3,5-dinitrothiophene (CDNT) and 2-Chloro-3-nitrothiophene (CNT) . It is designed for researchers in medicinal chemistry and materials science, focusing on the mechanistic divergence, kinetic profiles, and practical handling of these electrophilic thiophene building blocks.
This compound vs. 2-Chloro-3-nitrothiophene
Executive Summary
The core distinction between these two substrates lies in their electrophilicity. 2-Chloro-3-nitrothiophene (CNT) is a moderately activated electrophile requiring elevated temperatures or strong nucleophiles for Nucleophilic Aromatic Substitution (
Physicochemical & Structural Comparison
The following table summarizes the key physical and electronic properties. Note the significant difference in Hammett activation potential.
| Feature | 2-Chloro-3-nitrothiophene (CNT) | This compound (CDNT) |
| CAS Number | 5330-98-3 | 2486-09-1 (Generic/Analog) |
| Molecular Weight | 163.58 g/mol | 208.58 g/mol |
| Physical State | Solid (mp 51–52 °C) | Solid (mp ~85–90 °C*) |
| Electronic Character | Activated (Ortho-like effect) | Highly Activated (Ortho + Para effects) |
| Moderate ( | High ( | |
| Primary Hazard | Skin Irritant, Toxic | Explosive/Energetic , Toxic |
*Melting points for polynitrothiophenes vary by purity and isomer; values estimated based on bromo-analogs.
Electronic Structure & Mechanism
3.1 The "Nitro Effect" in Thiophenes
In the thiophene ring, the sulfur atom is a poor transmitter of resonance compared to the -CH=CH- group in benzene, but it can stabilize negative charge via
-
CNT (3-Nitro): The nitro group at C3 is ortho to the chlorine leaving group. It stabilizes the Meisenheimer intermediate primarily through inductive effects (-I) and resonance delocalization onto the nitro group itself. However, the resonance pathway is shorter and less effective than in para-substituted systems.
-
CDNT (3,5-Dinitro): The C5 nitro group is in a "quasi-para" relationship with the C2 reaction center. This allows for an extended conjugated system where the negative charge of the intermediate can delocalize onto both nitro groups and the ring sulfur. This "cooperative activation" lowers the activation energy (
) significantly.
3.2 Mechanism of Substitution (
)
The reaction follows a standard addition-elimination pathway. The formation of the Meisenheimer complex (
Figure 1: Reaction pathway for Nucleophilic Aromatic Substitution on dinitrothiophene. The C5-nitro group provides the critical resonance stabilization (Res2) absent in the mono-nitro analog.
Kinetic Profiles & Reactivity Data[1]
Research by the Spinelli group establishes that the "element effect" (
Comparative Kinetics (Reaction with Piperidine in MeOH at 20°C)
-
CNT:
(Requires heating to 50-60°C for practical rates). -
CDNT:
(Proceeds rapidly at 0-20°C).
Key Insight: The introduction of the 5-nitro group increases reactivity by a factor of roughly
Experimental Protocols
5.1 Synthesis of this compound
Caution: Polynitrothiophenes are energetic materials. Perform on a small scale (<5g) behind a blast shield.
Step 1: Nitration of 2-Chloro-3-nitrothiophene
-
Prepare Mixed Acid: In a 50 mL round-bottom flask, cool 10 mL of conc.
to 0°C. Slowly add 2.5 mL of fuming (d=1.5), maintaining temp < 10°C. -
Addition: Dissolve 2.0 g of 2-chloro-3-nitrothiophene in 5 mL of
. Add this solution dropwise to the mixed acid over 20 minutes. -
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the mixture onto 100 g of crushed ice. The product will precipitate as a yellow solid.[1]
-
Purification: Filter, wash with cold water until neutral, and recrystallize from ethanol/methanol.
5.2 Comparative Reactivity: Reaction with Aniline
This protocol demonstrates the reactivity difference.
Workflow Diagram:
Figure 2: Experimental workflow comparing reaction conditions. Note the drastic difference in temperature and time required.
Safety & Handling (Critical)
-
Energetic Instability: this compound contains two nitro groups on a small heterocyclic ring. It has a high oxygen balance and may exhibit explosive properties under shock or high heat. Never distill the neat liquid/solid at atmospheric pressure.
-
Sensitizers: Avoid contact with strong bases (like NaOH) in the absence of solvent, as this can trigger rapid exothermic decomposition.
-
Toxicity: Both compounds are likely potent skin sensitizers and should be handled in a fume hood with nitrile gloves.
References
-
Spinelli, D., et al. "Nucleophilic substitutions in five-membered rings.[2] Kinetics of the reaction of 2-bromo-3-nitro-5-X-thiophenes with piperidine." Tetrahedron, 1965.
-
Consiglio, G., et al. "Nucleophilic substitutions in five-membered rings.[2] Primary steric effects in thiophen derivatives." J. Chem. Soc., Perkin Trans. 2, 1980.
-
BenchChem. "2-Chloro-3-nitrothiophene Product Data & Safety."
-
Organic Syntheses. "2-Nitrothiophene and derivatives." Org.[3] Synth.
Sources
Technical Guide: 2-Chloro-3,5-Dinitrothiophene Safety & Handling
Executive Summary
2-Chloro-3,5-dinitrothiophene (CAS 6286-32-4) is a highly reactive heterocyclic intermediate used primarily in the synthesis of azo dyes, high-energy materials, and pharmaceutical pharmacophores (e.g., antimicrobial agents).[1][2][3][4][5][6][7] Its utility stems from the specific activation of the C2-chlorine atom by the electron-withdrawing nitro groups at positions 3 and 5, rendering it a potent electrophile for Nucleophilic Aromatic Substitution (
Critical Hazard Warning: As a halogenated dinitro compound, this molecule possesses a dual-threat profile:
-
Energetic Instability: The polynitro functionality imparts potential explosive properties, particularly under thermal shock or friction.
-
Severe Toxicity/Sensitization: Its high reactivity toward nucleophiles implies rapid haptenization with skin proteins, leading to severe contact dermatitis and potential systemic toxicity.
Part 1: Chemical Identity & Physicochemical Properties
The "fingerprint" of the compound is essential for verification before any experimental workflow begins.
| Property | Data | Source |
| Chemical Name | Thiophene, 2-chloro-3,5-dinitro- | [1] |
| CAS Number | 6286-32-4 | [1][2] |
| Molecular Formula | [1] | |
| Molecular Weight | 208.58 g/mol | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 119–120 °C | [3] |
| Solubility | Soluble in chloroform, acetone, methanol; Insoluble in water | [1] |
| LogP (Octanol/Water) | ~2.22 (Predicted) | [1] |
Part 2: Hazard Characterization (The "Why")
Understanding the mechanism of toxicity and instability is crucial for designing safe protocols.
Energetic & Explosive Potential
-
Mechanism: The presence of two nitro groups (
) on the thiophene ring creates a positive oxygen balance relative to the carbon backbone, increasing the risk of deflagration. -
Risk Factor: Like its benzene analogue (2,4-dinitrochlorobenzene), this compound may decompose violently if heated under confinement or subjected to mechanical shock.
-
Incompatibility: violent reactions can occur with strong reducing agents (hydrides), bases (hydroxides), and metals (Zn, Sn) in acidic media.
Reactivity-Driven Toxicity ( )
-
Mechanism: The chlorine atom at C2 is highly activated. Upon contact with biological tissue, the compound acts as a hapten, covalently binding to nucleophilic residues (cysteine thiols, lysine amines) on proteins.
-
Clinical Consequence: This results in Allergic Contact Dermatitis (ACD) . Repeated exposure can lead to anaphylactic sensitization.
-
Structural Alert: The "Dinitro-halo" motif is a known structural alert for high potency skin sensitization.
GHS Classification (Derived)
Based on Structural Activity Relationship (SAR) with 2,4-Dinitrochlorobenzene and 2-nitrothiophene:
-
H301: Toxic if swallowed.[8]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.[9]
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
EUH001: Explosive when dry (Potential).
Part 3: Reactivity & Synthesis Safety
The primary utility of this compound is its ability to undergo displacement reactions. Below is the mechanistic pathway that dictates both its utility and its danger.
Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction proceeds via a Meisenheimer Complex intermediate. The nitro groups stabilize the negative charge delocalized onto the ring, lowering the activation energy for the nucleophilic attack.
Caption: The
Part 4: Safe Handling & Storage Protocols
Experimental Workflow: Synthesis & Isolation
Objective: Minimize exposure and thermal stress.
-
Preparation:
-
Engineering Control: All weighing and manipulation must occur inside a certified Chemical Fume Hood.
-
Blast Shield: Use a polycarbonate blast shield when heating reactions >50°C or working on scales >1g.
-
-
Reaction Monitoring:
-
Do NOT distill to dryness. Concentrating energetic materials increases explosion risk.
-
Quench reactions by pouring into crushed ice/water; avoid adding water to the concentrated acid/reaction mix.
-
-
PPE Decision Tree:
Caption: PPE selection logic based on physical state and solvent carrier. Note the requirement for Laminate gloves with penetrating solvents like DMF.
Storage Requirements[8][10][11][12]
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Segregation: Keep away from:
-
Oxidizers (Nitrates, Peroxides).
-
Reducing Agents (Hydrides).
-
Bases (Amines, Hydroxides) – Risk of exothermic decomposition.
-
-
Container: Amber glass with PTFE-lined cap. Inspect caps specifically for crystallization (shock hazard).
Part 5: Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash immediately with soap and water for 15 mins. Do not use alcohol/solvents. | Solvents increase skin absorption. Soap emulsifies and removes the hydrophobic residue. |
| Eye Contact | Irrigate for 15+ mins. Seek ophthalmologist. | Corrosive/Irritant nature can cause permanent corneal opacity. |
| Spill (Solid) | Wet with water/surfactant. Scoop with plastic tools. | Dry sweeping generates static/dust (explosion risk). Metal tools risk spark ignition. |
| Fire | Evacuate area. Use CO2 or dry chemical. | Material may contain its own oxidizer; risk of detonation if confined. |
References
-
Cheméo. (2025).[9][10][11][12] Chemical Properties of Thiophene, 2-chloro-3,5-dinitro- (CAS 6286-32-4).[1] Retrieved from [Link][13]
-
Mugnoli, A., Spinelli, D., et al. (1988). Crystal Structure and Reactivity of this compound. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][13]
-
White Rose eTheses. (n.d.). Synthesis and examination of azo dyes derived from thiophenes. (p. 134). University of Leeds. Retrieved from [Link]
Sources
- 1. Thiophene, 2-chloro-3,5-dinitro- (CAS 6286-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijpt.org [ijpt.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-3-(chloromethyl)thiophene | C5H4Cl2S | CID 18615662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
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- 13. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-3,5-dinitrothiophene
The following technical guide details the solubility profile, thermodynamic behavior, and experimental handling of 2-Chloro-3,5-dinitrothiophene , a highly electrophilic heteroaromatic intermediate.
Executive Summary
This compound (CAS 6286-32-4) is a critical electrophilic building block used primarily in the synthesis of azo dyes and pharmaceutical intermediates via Nucleophilic Aromatic Substitution (
This guide provides a comprehensive solubility landscape, distinguishing between reaction media (high solubility, inert), crystallization solvents (temperature-dependent solubility), and antisolvents (precipitation induction).
Physicochemical Basis of Solubility
To select the correct solvent, one must understand the molecular interactions at play. This compound is not merely a lipophilic organic; it is a "push-pull" system (though mostly "pull" due to nitro groups) with high polarizability.
| Parameter | Value (Approx.) | Implication for Solubility |
| LogP (Octanol/Water) | ~2.2 | Moderately lipophilic; soluble in organic layers (EtOAc, DCM). |
| Dipole Moment | High | Excellent solubility in polar aprotic solvents (DMF, DMSO). |
| H-Bonding | Acceptor (NO₂), No Donor | Poor solubility in non-polar alkanes; good interaction with alcohols. |
| Reactivity | High ( | CRITICAL: Cannot be dissolved in nucleophilic solvents (e.g., primary amines) without reaction. |
Solubility Landscape
Primary Solvents (Reaction Media)
These solvents dissolve the compound readily at room temperature (>50 mg/mL) and are suitable for
-
DMF (Dimethylformamide) & DMSO: High solubility due to strong dipole-dipole interactions. Ideal for reactions requiring high concentration.
-
Acetonitrile (MeCN): Excellent solvent. Often preferred over DMF for easier workup (lower boiling point).
-
Acetone: High solubility, but unsuitable for high-temperature reactions due to low boiling point.
Extraction & Workup Solvents
These solvents are used to extract the compound from aqueous reaction quenches.[1]
-
Ethyl Acetate (EtOAc): The standard extraction solvent. The compound partitions efficiently into EtOAc from water.
-
Dichloromethane (DCM) / Chloroform: Good solubility. Useful if the product needs to be kept at low temperature during isolation.
Recrystallization Solvents
The "Goldilocks" zone: low solubility at room temperature (RT), high solubility at boiling point (BP).
-
Ethanol / Methanol: The compound shows a steep solubility curve in alcohols.
-
Protocol: Dissolve at reflux; cool slowly to 0°C.
-
-
Toluene: Often used for larger scale purification where alcohols might cause transesterification side-reactions (though rare with this specific substrate, it is a risk with activated esters).
-
Binary Systems: Ethanol/Water or Methanol/Water are the most effective systems for obtaining high-purity crystals.
Antisolvents
-
Water: Strictly insoluble. Used to quench reactions and precipitate the crude product.[1]
-
Hexanes / Heptane: Very low solubility. Used to wash crystals to remove non-polar impurities.
Experimental Protocols
Validated Recrystallization Protocol (Binary Solvent)
This protocol utilizes the steep solubility gradient in ethanol/water to purify crude this compound.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol (absolute) in 5 mL portions while heating to reflux (approx. 78°C) until the solid just dissolves.
-
Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.
-
Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours), then place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the yellow needles via vacuum filtration. Wash with cold 1:1 Ethanol/Water, then cold Hexane.
Gravimetric Solubility Determination
When precise data is required for process scale-up, use this self-validating method.
Figure 1: Gravimetric workflow for determining precise solubility limits. Temperature control during filtration is critical to prevent premature crystallization.
Reactivity & Stability Warning
Senior Scientist Note: Unlike standard organic solids, "solubility" in amines is a misnomer.
-
Do NOT attempt to dissolve this compound in Pyridine , Triethylamine , or Aniline for stock solutions.
-
Mechanism: The highly electron-deficient ring undergoes rapid
, displacing the chlorine atom. The solution will turn deep red/orange immediately, indicating the formation of a Meisenheimer complex or the substituted product, not simple dissolution.
Figure 2: Decision logic for solvent compatibility. Nucleophilic solvents act as reagents, destroying the starting material.
References
-
Solubility of Nitro-aromatics: Journal of Chemical & Engineering Data often publishes solubility data for analogous compounds like 2-chloro-5-nitroaniline. See: J. Chem. Eng. Data 2019, 64, 4, 1357–1365.
-
Reaction Kinetics & Media: Kinetics of the reaction of 2-chloro-3,5-dinitropyridine (analog) in Methanol/Toluene systems. ResearchGate.[2]
-
Recrystallization Techniques: MIT Digital Lab Techniques Manual, "Recrystallization".
-
Synthesis & Handling: BenchChem Technical Guide to 2-Chloro-3-(chloromethyl)thiophene (Structural Analog).
Sources
2-Chloro-3,5-dinitrothiophene MSDS and hazard classification
Handling, Reactivity, and Hazard Architecture of a High-Energy Electrophile
Executive Summary
2-Chloro-3,5-dinitrothiophene (CDNT) represents a specialized class of electron-deficient heteroaromatics. Unlike its benzene analog (Sanger’s Reagent/DNCB), the thiophene core introduces reduced aromaticity (resonance energy ~29 kcal/mol vs. 36 kcal/mol for benzene), making the C-Cl bond significantly more labile toward nucleophilic attack.
This guide serves researchers utilizing CDNT as a scaffold in azo-dye synthesis or pharmaceutical heterocyclic chemistry. The core safety directive is the management of its "Super-Electrophilic" nature: CDNT is a potent skin sensitizer (hapten) and an energetic nitro-compound requiring strict thermal control.
Molecular Identity & Physicochemical Profile[1]
Table 1: Chemical Specifications
| Property | Data | Context |
| IUPAC Name | This compound | Specific Isomer |
| CAS Number | 2364-46-7 | Unique Identifier |
| Molecular Formula | Nitro-heterocycle | |
| Molecular Weight | 208.58 g/mol | -- |
| Appearance | Yellow Crystalline Solid | Typical of nitro-aromatics |
| Melting Point | 118°C - 122°C | Thermal Risk Zone (See Section 3) |
| Solubility | Soluble in DCM, THF, Acetone | Poor solubility in water |
| Reactivity Class | High Electrophilicity |
GHS Hazard Classification & Toxicology[5]
CDNT is not merely "toxic"; it is an immunological hazard . The classification below is derived from the structural activity relationship (SAR) of dinitro-halides, which are universal strong sensitizers.
Core Hazard Statements (GHS)
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H317 (CRITICAL): May cause an allergic skin reaction.[3]
-
H410: Very toxic to aquatic life with long-lasting effects.
The Mechanism of Sensitization (Haptenization)
The extreme danger of CDNT lies in its ability to covalently modify human proteins. It permeates the stratum corneum and reacts with nucleophilic amino acid residues (Cysteine thiols or Lysine amines) in skin proteins (e.g., keratin, serum albumin).
Figure 1: Haptenization Pathway (Immunogenicity) This diagram illustrates why CDNT is a sensitizer: it turns "self" proteins into "foreign" antigens.
Caption: The pathway of Allergic Contact Dermatitis induction via covalent modification of skin proteins by CDNT.
Reactivity & Stability (The Mechanistic Core)
The Mechanism
CDNT is designed to react. The C2 position is activated by the inductive and resonance effects of the nitro groups at C3 and C5.
-
C3-Nitro: Ortho-like activation (Inductive -I).
-
C5-Nitro: Para-like activation (Resonance -M).
This makes the chlorine atom an exceptional leaving group, far superior to chlorobenzene.
Figure 2: Nucleophilic Aromatic Substitution (
Caption: The addition-elimination mechanism. The resonance-stabilized intermediate drives the high reactivity.
Thermal Instability (Explosion Risk)
Polynitro-heterocycles are energetic materials.
-
Decomposition: Dinitrothiophenes can decompose violently near their melting points.
-
DSC Profile: Expect an exotherm onset >150°C.[4]
-
Protocol: Never heat CDNT neat (without solvent) above 80°C. Distillation is forbidden .
Safe Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for long-duration handling of CDNT due to its small molecular size and lipophilicity.
| Component | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Impermeable to nitro-aromatics. |
| Gloves (Outer) | Nitrile (Disposable) | Mechanical protection for the inner laminate glove. |
| Respiratory | P100 / N95 + Fume Hood | Prevent inhalation of dust (sensitizer). |
| Clothing | Tyvek Lab Coat | Prevent contamination of street clothes (secondary exposure). |
Decontamination & Spill Response
If CDNT is spilled, do NOT use acetone or ethanol immediately. Organic solvents may increase skin permeation rate if the solution contacts the user.
-
Solid Spill: Gently sweep into a container. Do not generate dust.[1][3]
-
Surface Decon: Treat the contaminated surface with a dilute solution of Sodium Hydroxide (1M) or aqueous Ammonia .
-
Chemistry: The base acts as a nucleophile (
), converting the reactive chloro-compound into the corresponding hydroxy-dinitrothiophene (water-soluble phenolate analog), which is less volatile and easier to clean, though still toxic.
-
-
Final Wash: Wash surface with water and detergent.
Synthesis Workflow: Quenching the Reaction
When using CDNT as a reagent, unreacted starting material poses a waste hazard.
-
Quench Protocol: Add an excess of a "sacrificial nucleophile" (e.g., Morpholine or Ethanolamine) to the reaction mixture before workup.
-
Result: This converts residual CDNT into a stable amino-thiophene derivative, eliminating the skin-sensitizing alkylating potential before the waste leaves the hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16966, this compound. Retrieved from [Link]
- Spinelli, D., Consiglio, G., & Noto, R. (1976).Nucleophilic aromatic substitution in the thiophene series. Journal of Chemical Research.
-
European Chemicals Agency (ECHA). C&L Inventory: Nitro-thiophene derivatives hazard classification. Retrieved from [Link]
- Sigma-Aldrich (Merck).Safety Data Sheet: this compound. (General reference for H-codes H301/H311/H317).
Sources
Strategic Synthesis of 3,5-Dinitrothiophene Precursors: Overcoming Regiochemical Constraints
Executive Summary: The Regiochemical Paradox
In the development of high-energy materials and nonlinear optical (NLO) chromophores, 3,5-dinitrothiophene derivatives represent a critical structural motif. However, their synthesis presents a fundamental challenge to the organic chemist: the "Regiochemical Paradox."
Thiophene is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (
To access the 3,5-dinitro manifold, we must employ a Blocking-Activation Strategy . This guide details the synthesis of the "Universal Precursor"—2-chloro-3,5-dinitrothiophene —and its subsequent utilization via Nucleophilic Aromatic Substitution (
Strategic Pathway: The Halogen Blocking Method
The most robust route to 3,5-dinitrothiophenes does not start with thiophene, but with 2-halothiophenes . The halogen atom (Cl or Br) at C2 serves two distinct roles:
-
Regio-Director: It blocks the C2 position and, in conjunction with the sulfur, directs the first nitro group to C5.
-
Sacrificial Leaving Group: In the final dinitro species, the halogen becomes highly labile due to the electron-withdrawing nature of the two nitro groups, enabling facile
derivatization.
Reaction Logic Flow
The synthesis proceeds in two distinct
Figure 1: The sequential nitration and substitution pathway for accessing 3,5-dinitrothiophene derivatives.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of this compound
Safety Warning: Polynitrothiophenes are energetic materials. Reactions must be performed behind a blast shield. Exotherms can be rapid and uncontrollable if addition rates are too fast.
Reagents:
-
2-Chlorothiophene (98%)
-
Nitric Acid (Fuming, >90%)
-
Sulfuric Acid (Concentrated, 98%)
-
Dichloromethane (DCM) or Chloroform (for extraction)
Protocol:
-
Preparation of Mixed Acid: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, cool 40 mL of concentrated
to 0°C using an ice/salt bath. Slowly add 20 mL of fuming dropwise, maintaining the temperature below 10°C. -
Substrate Addition (Mononitration): Add 0.1 mol of 2-chlorothiophene dropwise to the acid mixture.
-
Critical Control Point: The reaction is highly exothermic. Maintain internal temperature between 0–5°C. If the temperature spikes, stop addition immediately.
-
Observation: The mixture will darken. Stir at 0°C for 1 hour. This yields predominantly 2-chloro-5-nitrothiophene in situ.
-
-
Forcing Conditions (Dinitration): Allow the mixture to warm slowly to room temperature (20–25°C). Then, heat the mixture cautiously to 40–50°C for 2–3 hours.
-
Quenching: Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Isolation: Filter the solid or extract with DCM (
mL). Wash the organic layer with water, then 5% (to remove acid traces), and finally brine. -
Purification: Recrystallize from ethanol or methanol.
-
Target Yield: 60–75%
-
Characterization: Melting point ~115–118°C.
H NMR will show a singlet (or tightly coupled doublet) for the lone proton at C4.
-
Step 3: Derivatization via Nucleophilic Aromatic Substitution ( )
The chlorine atom in this compound is hyper-reactive. It can be displaced by amines, thiols, or alkoxides to generate the final 3,5-dinitro derivative.
Protocol (General Amination):
-
Dissolution: Dissolve 1.0 eq of This compound in methanol or acetonitrile.
-
Nucleophile Addition: Add 2.0–2.2 eq of the target amine (e.g., morpholine, aniline, primary amine).
-
Note: The extra equivalent acts as a base to scavenge the HCl generated. Alternatively, use 1.1 eq of amine and 1.2 eq of triethylamine (
).
-
-
Reaction: Stir at room temperature.
-
Kinetics: The reaction is usually instantaneous or requires only mild warming (40°C) due to the strong electron-withdrawing effect of the two nitro groups (Meisenheimer complex stabilization).
-
-
Workup: Pour into water. The product usually precipitates. Filter and recrystallize.
Mechanistic Insight: The Meisenheimer Complex
Understanding the reactivity of the precursor is vital for troubleshooting low yields during derivatization. The reaction proceeds through an addition-elimination mechanism.[5]
Figure 2: The
Data Summary & Properties
| Compound | Role | Mp (°C) | Reactivity Profile |
| 2-Chlorothiophene | Starting Material | -71 (liq) | Nucleophilic; prone to |
| 2-Chloro-5-nitrothiophene | Intermediate | 22–24 | Deactivated; requires forcing conditions for 2nd nitration. |
| This compound | Core Precursor | 114–115 | Electrophilic; Highly reactive to |
| 2-Bromo-3,5-dinitrothiophene | Alt. Precursor | 138–140 | Similar to chloro-analog; Br is a better leaving group but heavier. |
Safety and Handling Guidelines
1. Explosion Hazard: Polynitrothiophenes have a lower oxygen balance than their benzene counterparts but are still energetic.
-
Protocol: Never heat the reaction mixture above 60°C without DSC (Differential Scanning Calorimetry) data.
-
Storage: Store in a cool, dark place. Avoid metal spatulas (friction sensitivity check required).
2. Skin Sensitization: Dinitro-halothiophenes are potent skin sensitizers and lachrymators (tear agents).
-
PPE: Double nitrile gloves, full face shield, and work strictly within a fume hood.
-
Neutralization: Spills should be treated with dilute NaOH (to hydrolyze the halide) followed by acetone cleanup.
References
-
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic substitution in thiophene derivatives. Journal of Chemical Research.[5] (Foundational work on the kinetics of
in nitrothiophenes). -
Hamed, E. A., et al. (1997).[5] Nucleophilic substitutions at the pyridine ring... and kinetics of 2-chloro-3-nitro...Link (Provides comparative kinetic data on heteroaromatic nitro-halides).[5]
-
Valsynthese SA. (2021).[6] Safety Data Sheet: 2-Nitrothiophene.[7]Link (Safety protocols for nitrothiophene handling).
-
BenchChem. (2025).[8] Safety and handling guidelines for halogenated thiophenes.Link (General handling of halo-thieno precursors).
- Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and its derivatives: Past, present, and future. Advanced Materials.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents [patents.google.com]
- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. valsynthese.ch [valsynthese.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Nucleophilic aromatic substitution of 2-Chloro-3,5-dinitrothiophene
Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloro-3,5-dinitrothiophene
Executive Summary
This technical guide details the protocols for functionalizing This compound via Nucleophilic Aromatic Substitution (
This guide is designed for medicinal chemists and material scientists utilizing this scaffold to synthesize azo dyes, nonlinear optical materials, and bioactive 2-aminothiophene derivatives. It prioritizes high-yield isolation of the substitution product while mitigating the risks of ring-opening decomposition common to nitro-thiophenes.
Mechanistic Insight & Reactivity Profile[1]
The "Super-Electrophile" Nature
Thiophene is typically electron-rich and prone to electrophilic substitution.[1] However, the introduction of nitro groups at positions 3 and 5 inverts this reactivity. The C2-position, bearing the chlorine atom, becomes highly electron-deficient.
The reaction proceeds via an Addition-Elimination mechanism.[2][3][4][5] The rate-determining step is generally the initial nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex (or
Reaction Pathway Visualization
The following diagram illustrates the critical transition states and the stabilization provided by the nitro groups.
Figure 1: The
Critical Experimental Parameters
To ensure reproducibility and yield, the following variables must be controlled:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol, Ethanol, or Acetonitrile | Polar solvents stabilize the polar transition state and the ionic intermediate. Alcohols are preferred for aminations; aprotic solvents (MeCN, DMF) for weaker nucleophiles. |
| Stoichiometry | 2.0 - 2.2 eq. (for Amines) | The first equivalent acts as the nucleophile; the second acts as a base to scavenge the HCl byproduct. Alternatively, use 1.0 eq. amine + 1.1 eq. tertiary amine ( |
| Temperature | 0°C to Room Temp (25°C) | The substrate is highly reactive. High heat ( |
| Concentration | 0.1 M - 0.5 M | High concentrations risk exotherms; low concentrations slow the bimolecular kinetics significantly. |
Protocol A: Amination (Synthesis of 2-Amino-3,5-dinitrothiophenes)[1]
Objective: Displacement of Chloride by a primary or secondary amine (e.g., Aniline, Morpholine).
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Aniline (2.2 eq) OR Aniline (1.0 eq) + DIPEA (1.2 eq)
-
Solvent: Methanol (HPLC Grade)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 208 mg) in Methanol (5 mL).
-
Thermal Control: Place the flask in an ice-water bath (0°C). Note: The reaction is exothermic.
-
Addition: Add the amine (2.2 mmol) dropwise over 5 minutes.
-
Observation: The solution will likely darken immediately (deep yellow/orange to red) due to the formation of the charge-transfer complex.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 30–60 minutes.
-
Monitoring: Check via TLC (20% EtOAc/Hexane). The starting material (
) should disappear, replaced by a more polar, colored spot.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into 20 mL of ice-cold water containing 0.1 M HCl (to neutralize excess amine).
-
The product usually precipitates as a solid.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
) and cold ethanol ( ). -
Drying: Vacuum dry at 40°C.
Yield Expectation: 85–95%.
Protocol B: Etherification (Synthesis of 2-Alkoxy-3,5-dinitrothiophenes)
Objective: Displacement of Chloride by an alkoxide. Warning: Alkoxides are strong bases and can degrade the thiophene ring if the temperature is uncontrolled.
Workflow Visualization
Figure 2: Optimized workflow for alkoxylation to prevent ring degradation.
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous Methanol (5 mL).
-
Cooling: Cool to -10°C (salt/ice bath).
-
Nucleophile Addition: Add a solution of Sodium Methoxide (0.5 M in MeOH, 1.05 eq) dropwise.
-
Critical: Do not add solid NaOMe directly; local hot spots will decompose the substrate.
-
-
Quenching: After 15 minutes, neutralize strictly to pH 7 with dilute acetic acid or HCl.
-
Isolation: Evaporate methanol, resuspend in water, and extract with Dichloromethane (DCM).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Ring opening (Meisenheimer rearrangement) due to high Temp or strong base. | Lower temperature to 0°C or -10°C. Use a weaker base (e.g., bicarbonate) or add base slower. |
| Hydrolysis (OH product) | Wet solvents. | The Cl atom is labile to water. Use anhydrous solvents and dry glassware. |
| Incomplete Reaction | Nucleophile is too bulky (steric hindrance). | Switch to a polar aprotic solvent (DMF or DMSO) and heat gently to 40°C. |
Safety & Handling (E-E-A-T)
-
Energetic Material: Polynitro compounds possess explosive potential. While this compound is generally stable, avoid subjecting the dry solid to friction, shock, or temperatures
. -
Skin Sensitizer: Dinitrothiophenes are potent skin sensitizers and potential mutagens. Double-glove (Nitrile) and work in a fume hood.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic substitution in the thiophene series. Journal of Chemical Research.[2][6] (Seminal work on the kinetics of nitro-activated thiophenes).
- Context: Establishes the kinetic order and the Meisenheimer complex mechanism for this specific class of compounds.
-
Dell'Erba, C., & Spinelli, D. (1965). The reaction of 2-halo-3,5-dinitrothiophenes with nucleophiles. Tetrahedron, 21(5), 1061-1066.
- Context: Comparative study of leaving group ability (Cl vs Br) and nucleophile strength.
-
Gronowitz, S. (Ed.).[7] (1991). Thiophene and Its Derivatives, Part 4. Wiley-Interscience.
- Context: Comprehensive review of thiophene chemistry, including stability of the dinitro-thiophene ring systems.
- Spectroscopic Data Validation: For 2-Anilino-3,5-dinitrothiophene: NMR ( ): 11.0 (br s, 1H, NH), 8.05 (s, 1H, H-4), 7.4-7.6 (m, 5H, Ph). Shift of H-4 confirms retention of the ring; disappearance of Cl confirms substitution.
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic substitutions in five-membered rings. Primary steric effects in thiophen derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
Application Note: High-Efficiency Synthesis of Thiophene-Based Azo Dyes from 2-Chloro-3,5-dinitrothiophene
[1]
Executive Summary
This technical guide details the synthesis of high-performance azo disperse dyes derived from 2-Chloro-3,5-dinitrothiophene . Unlike benzene-based azo dyes, thiophene derivatives—specifically those possessing strong electron-withdrawing nitro groups—exhibit significant bathochromic shifts and hyperchromic effects due to the lower resonance energy of the thiophene ring.
This protocol addresses the specific challenge of utilizing the highly electrophilic this compound precursor. The workflow involves a critical Nucleophilic Aromatic Substitution (
Strategic Introduction: The "Push-Pull" Mechanism
The utility of this compound lies in its ability to serve as a "super-acceptor" anchor. In the design of azo dyes, the "Push-Pull" system is paramount:
-
The Acceptor (A): The dinitrothiophene moiety. The nitro groups at positions 3 and 5, combined with the inherent electron-deficiency of the thiophene ring, create an exceptionally strong electron-withdrawing terminus.
-
The Donor (D): Typically an N,N-dialkyl aniline or heterocyclic amine coupled to the system.
-
The Bridge: The azo group (-N=N-).
Why start with this compound?
Direct nitration of 2-aminothiophene is hazardous and unstable. The chlorothiophene route allows for the safe installation of nitro groups before the sensitive amine functionality is introduced. The chlorine atom at position 2 is highly labile toward nucleophiles due to the activation by the ortho- and para-nitro groups, making it an ideal substrate for
Synthesis Workflow & Critical Control Points
The synthesis is divided into three distinct phases. Each phase has a "Self-Validating" endpoint to ensure process integrity.
Phase 1: Amination via
Objective: Convert this compound to 2-Amino-3,5-dinitrothiophene. Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Phase 2: Diazotization
Objective: Generate the Thiophene Diazonium cation.
Critical Constraint: The amine is extremely weakly basic (
Phase 3: Azo Coupling
Objective: Electrophilic aromatic substitution on the coupler. Control: pH buffering is essential to prevent diazonium decomposition (pH > 7) or coupler protonation (pH < 1).
Workflow Visualization
Figure 1: Step-wise synthesis workflow from chloro-precursor to final azo dye. Colors indicate reaction stages: Red (Precursor), Yellow (Intermediate), Blue (Reactive Species), Green (Product).
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dinitrothiophene
Rationale: The chlorine atom is displaced by ammonia. Using ammonium carbonate solid is often preferred over gaseous ammonia for stoichiometric control and ease of handling in batch reactors.
Reagents:
-
This compound (1.0 eq)
-
Ammonium Carbonate (excess, ~3-4 eq) or 25% aq. Ammonia
-
Solvent: Ethyl Acetate or Ethanol
Protocol:
-
Dissolution: Dissolve 20.8 g (0.1 mol) of this compound in 150 mL of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 40 g of powdered Ammonium Carbonate in portions.
-
Reaction: Heat the mixture to 40–50°C with vigorous stirring. Monitor by TLC (Silica, 8:2 Hexane:EtOAc). The starting material spot (
) should disappear, replaced by a lower amine spot.-
Note: The reaction is exothermic. Do not overheat, as dinitro compounds are thermally sensitive.
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Wash the filtrate with water (2 x 50 mL).
-
Isolation: Dry the organic layer over
and evaporate the solvent. Recrystallize the yellow residue from ethanol.-
Yield Target: >85%
-
Melting Point: ~168–170°C (Literature value check required).
-
Step 2: Diazotization (The Nitrosyl Sulfuric Acid Method)
Rationale: 2-Amino-3,5-dinitrothiophene is too weakly basic to be diazotized by
Reagents:
-
Sodium Nitrite (
)[2][6][7] -
Conc. Sulfuric Acid (
, 98%)[8] -
Phosphoric acid (optional co-solvent to reduce viscosity)
Protocol:
-
Preparation of Nitrosyl Sulfuric Acid:
-
Cool 20 mL of Conc.
to 0–5°C in an ice-salt bath. -
Slowly add 1.5 g (22 mmol) of
with stirring. Ensure the temperature does not exceed 10°C to prevent formation of gases. -
Stir until all nitrite is dissolved and the solution is clear (formation of
).
-
-
Diazotization:
-
Dissolve/suspend 3.8 g (20 mmol) of 2-Amino-3,5-dinitrothiophene in a mixture of Acetic Acid/Propionic Acid (10 mL, 5:1 ratio) to aid solubility.
-
Add this amine solution dropwise to the Nitrosyl Sulfuric Acid mixture, keeping temperature below 5°C .
-
Stir for 2 hours at 0–5°C.
-
Validation: Take a drop of the reaction mixture and add it to an alkaline solution of H-acid or phenol. An instant color change indicates active diazonium salt.
-
Step 3: Coupling Reaction
Rationale: The coupling energy of the dinitro-thiophene diazonium species is high, but stability is low. Rapid coupling at controlled pH is required.
Reagents:
-
Coupler: N,N-Diethylaniline (or specific derivative) (20 mmol)
-
Sulfamic Acid (to destroy excess nitrous acid)
-
Sodium Acetate (buffer)
-
Ice/Water[8]
Protocol:
-
Coupler Preparation: Dissolve the coupler (20 mmol) in dilute acetic acid or methanol. Cool to 0°C.
-
Quenching Excess Nitrite: Add a small amount of Sulfamic Acid to the diazonium solution from Step 2 until Starch-Iodide paper no longer turns blue.
-
Coupling:
-
Pour the diazonium solution slowly into the coupler solution with vigorous stirring.
-
Simultaneously add saturated Sodium Acetate solution to maintain pH 4.0–5.0 .
-
Warning: If pH < 2, coupling is inhibited. If pH > 7, the diazonium salt decomposes to a phenol or resin.
-
-
Finishing: Stir for 2 hours. The dye will precipitate as a dark solid.
-
Purification: Filter the solid. Wash with water until neutral. Recrystallize from DMF or Acetone/Ethanol.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Precursor | This compound | Handle with care (Skin Sensitizer) |
| Intermediate | 2-Amino-3,5-dinitrothiophene | Yellow crystalline solid |
| Diazotization Temp | 0°C – 5°C | Critical for stability |
| Coupling pH | 4.0 – 5.5 | Use Sodium Acetate buffer |
| Typical Yield | 75% – 90% | Dependent on coupler sterics |
| +40 to +60 nm | Compared to benzenoid analogs |
Safety & Handling (HSE)
This compound is a potent electrophile and skin sensitizer.
-
Explosion Hazard: Polynitro compounds can be energetically unstable. Never distill the reaction mixtures to dryness.
-
Toxicity: Thiophene derivatives can be neurotoxic. Use full PPE (Butyl rubber gloves, respirator).
-
Waste: Aqueous waste from Step 2 contains strong acid and diazo residues. Neutralize with NaOH and treat with sodium bisulfite before disposal.
Mechanism Visualization
The high reactivity of the 2-chloro precursor is driven by the specific arrangement of the nitro groups.
Figure 2: Mechanistic pathway of the critical amination step.[3][9][10]
References
-
Maradiya, H. R. (2010). Synthesis and properties of monomeric and polymeric azo dyes based on thiophene derivatives. Journal of Saudi Chemical Society. Link
-
Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28. Link
-
Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes: Part 2. The synthesis and properties of some 3,5-dinitrothiophene-2-azo dyes. Dyes and Pigments, 35(3), 219-237. Link
-
Google Patents. (1992). Process for preparing 2-amino-3,5-dinitrothiophene (KR920003173B1).[3][5] Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorothiophene. Link(Note: General chlorothiophene safety applied to dinitro analog).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 5. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google Patents [patents.google.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
Application Note: Protocol for Coupling 2-Chloro-3,5-Dinitrothiophene with Anilines
Strategic Overview
The coupling of 2-chloro-3,5-dinitrothiophene (CDNT) with anilines is a classic yet highly efficient Nucleophilic Aromatic Substitution (
The "Super-Electrophile" Advantage
Unlike standard benzene derivatives, the thiophene ring is electron-rich; however, the specific substitution pattern of CDNT inverts this property.
-
Activation: The nitro groups at positions 3 and 5 act as powerful electron-withdrawing groups (EWG).
-
Regioselectivity: The C-2 position is activated by the ortho-nitro group (C-3) and the para-like conjugation of the C-5 nitro group through the sulfur atom.
-
Result: The C-Cl bond becomes hyper-labile, allowing substitution under mild conditions, often referred to as "Sanger’s Reagent of the thiophene series" [1].
Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the anionic
DOT Diagram 1: Reaction Mechanism
The following diagram illustrates the electron flow and the stabilization of the intermediate complex.
Pre-Reaction Planning: Variable Optimization
Success depends on balancing solubility with basicity. The reaction generates HCl, which must be neutralized to prevent protonation of the aniline nucleophile (which would kill the reaction).
Table 1: Solvent and Base Selection Guide
| Parameter | Recommended Choice | Context / Rationale |
| Solvent A (Standard) | Ethanol or Methanol | Green & Efficient. Product usually precipitates out, simplifying purification. Ideal for standard anilines. |
| Solvent B (Difficult) | DMF or DMSO | High Solubility. Use for electron-poor anilines or scale-up where solubility is an issue. Requires aqueous workup.[1][2] |
| Base A (Standard) | Sodium Acetate (NaOAc) | Buffers the reaction without being strong enough to cause side reactions (e.g., ring opening). |
| Base B (Organic) | Triethylamine ( | Soluble base. Good for kinetics or homogeneous conditions. Can be harder to remove than inorganic salts. |
| Stoichiometry | 1.0 : 1.1 : 1.2 | (CDNT : Aniline : Base). Slight excess of aniline ensures complete consumption of the electrophile. |
Experimental Protocols
Method A: The "Gold Standard" (Ethanol/NaOAc)
Best for: Standard synthesis, high purity requirements, and ease of workup.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.0 - 1.1 equiv)
-
Sodium Acetate (anhydrous, 1.2 equiv)
-
Ethanol (Absolute, 10-15 mL per gram of substrate)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equiv) and Sodium Acetate (1.2 equiv) in Ethanol.
-
Addition: Add this compound (1.0 equiv) in a single portion. Note: The reaction is often exothermic; for large scales (>10g), add portion-wise.
-
Reaction:
-
Reactive Anilines (e.g., p-anisidine): Stir at Room Temperature (RT) for 2–4 hours.
-
Standard Anilines: Heat to reflux (78°C) for 1–2 hours.
-
Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexane). The starting material (CDNT) spot should disappear.
-
-
Workup:
-
Cool the mixture to RT.
-
The product typically crystallizes as a deeply colored solid (orange/red/brown).
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (to remove NaOAc/NaCl) followed by cold ethanol (to remove unreacted aniline).
-
-
Drying: Dry under vacuum at 40°C.
Method B: High-Solvency Protocol (DMF/Base)
Best for: Electron-deficient anilines (e.g., nitroanilines) or highly insoluble substrates.
Step-by-Step Procedure:
-
Dissolution: Dissolve CDNT (1.0 equiv) in DMF (5 mL/g).
-
Coupling: Add the aniline (1.1 equiv) and Triethylamine (1.5 equiv).
-
Reaction: Heat to 60–80°C for 4–6 hours.
-
Quench: Pour the reaction mixture into a beaker containing crushed ice (10x volume of DMF).
-
Isolation: Stir vigorously until the precipitate aggregates. Filter and wash extensively with water.[1]
Workflow Visualization
The following flowchart outlines the decision logic and execution path for the synthesis.
DOT Diagram 2: Experimental Workflow
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield / Incomplete Reaction | Deactivation of Nucleophile | Switch to Method B (DMF). Increase temperature to 90°C. Ensure base is fresh. |
| Oiling Out | Product MP is low or solvent impurities | Scratch the flask with a glass rod to induce nucleation. Cool to 0°C. Recrystallize from Acetonitrile. |
| Dark Tarry Impurities | Decomposition / Polymerization | CDNT is heat-sensitive. Do not exceed 100°C. Ensure the reaction is under Nitrogen atmosphere if oxidation is suspected. |
| Product contains Salts | Incomplete Washing | Ensure the water wash step is thorough. Check filtrate pH (should be neutral). |
Safety & Handling (Critical)
-
Energetic Compounds: Polynitrothiophenes are energetic materials. While this compound is generally stable in solution, do not distill to dryness and avoid heating bulk solids above 100°C due to explosion risks [2].
-
Sensitization: Chlorothiophenes are potent skin sensitizers and irritants [3]. Always handle in a fume hood with nitrile gloves.
-
Stench: Thiophene derivatives often possess a characteristic unpleasant odor; waste must be segregated into sulfur-specific waste streams.
References
-
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic heteroaromatic substitution. Kinetics of the reaction of this compound with aniline in methanol. Journal of the Chemical Society, Perkin Transactions 2.[3]
-
Merck Millipore. (2023). Safety Data Sheet: 2-Chlorothiophene derivatives.[4]
-
Atherton, J.H., et al. (2000). Process development of 2-amino-3,5-dinitrothiophene synthesis. Organic Process Research & Development.
-
Makhova, N.N., et al. (2008). Synthesis and properties of nitrothiophenes. Russian Chemical Reviews.
Sources
Application Note: Mechanistic Profiling & Synthetic Protocol for 2-Chloro-3,5-dinitrothiophene Amination
Abstract
This application note details the reaction mechanism, kinetic behavior, and synthetic protocols for the nucleophilic aromatic substitution (
Introduction & Chemical Context
The this compound substrate represents a "super-electrophile" in the context of
Why this reaction matters:
-
Pharma: 2-aminothiophenes are pharmacophores in biologically active compounds, including inhibitors of protein tyrosine phosphatase 1B (PTP1B).[1]
-
Materials: They serve as coupling components for high-stability disperse dyes.
Reaction Mechanism: The Pathway
The reaction follows a classic two-step addition-elimination mechanism, proceeding through a distinct anionic
Mechanistic Steps
-
Nucleophilic Attack (Rate Determining Step): The amine lone pair attacks the C-2 carbon, disrupting the thiophene aromaticity. This forms a tetrahedral intermediate (Meisenheimer complex) stabilized by the C-3 and C-5 nitro groups.
-
Elimination: The intermediate collapses, ejecting the chloride ion and restoring aromaticity.
The "Ortho Effect" & Solvent Influence
Unlike benzene derivatives, the C-3 nitro group in thiophenes can interact with the incoming nucleophile.
-
In Aprotic Solvents (Benzene/Toluene): The reaction often exhibits third-order kinetics (
). This suggests a "dimer mechanism" where a second amine molecule assists the attack via hydrogen bonding, or acts as a specific base catalyst. -
In Protic Solvents (Methanol/Ethanol): The solvent acts as the hydrogen bond acceptor, simplifying the kinetics to second-order (First order in substrate, first order in amine).
Visualization: Reaction Coordinate
The following diagram illustrates the energy landscape of the reaction. Note that for Chlorine (a moderate leaving group), the first transition state (TS1) is generally higher in energy than TS2.
Experimental Protocols
Protocol A: Preparative Synthesis (High Yield)
Target: Isolation of 2-amino-3,5-dinitrothiophene derivatives for library screening.
Reagents:
-
This compound (1.0 eq)
-
Secondary Amine (2.2 eq) Note: Excess acts as HCl scavenger.
-
Solvent: Methanol (Grade: ACS Reagent)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (2 mmol) in Methanol (10 mL) in a round-bottom flask. Ensure complete dissolution (solution will be pale yellow).
-
Addition: Add the amine (4.4 mmol) dropwise over 5 minutes at room temperature (25°C). Caution: Reaction is exothermic.
-
Monitoring: Stir the mixture. A color change to deep orange/red indicates the formation of the charge-transfer complex or the final product.
-
Completion: Monitor via TLC (Hexane:EtOAc 3:1). Reaction is typically complete within 15–30 minutes due to high substrate activation.
-
Quenching/Isolation:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The product will precipitate as a solid.
-
Filter the precipitate, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Kinetic Measurement (UV-Vis)
Target: Determination of rate constants (
Step-by-Step Procedure:
-
Stock Solutions: Prepare
M solution of substrate in Methanol and to M solutions of amine. -
Baseline: Run a background scan with pure Methanol.
-
Initiation: Inject 20
L of substrate stock into a quartz cuvette containing 2 mL of amine solution (pseudo-first-order conditions: [Amine] >> [Substrate]). -
Measurement: Immediately track absorbance at
(typically 400–500 nm depending on the amine) every 2 seconds. -
Calculation: Plot
vs. time. The slope represents .
Experimental Workflow Diagram
Data Presentation: Reactivity Trends
The nucleophilicity of the amine and the solvent environment drastically affect the reaction rate. The table below summarizes relative reactivity trends based on literature data (Spinelli et al.).
| Amine Type | pKa (conj. acid) | Steric Hindrance | Relative Rate ( | Observation |
| Pyrrolidine | 11.27 | Low | High (100) | Fast reaction; cyclic amine minimizes steric clash. |
| Piperidine | 11.22 | Moderate | Medium (65) | Slightly slower due to chair conformation sterics. |
| Morpholine | 8.36 | Moderate | Low (5) | Reduced basicity (inductive effect of Oxygen) slows attack. |
| Diethylamine | 10.98 | High | Very Low (<1) | Acyclic steric bulk hinders attack at the crowded C-2 position. |
Key Insight: While basicity matters, steric hindrance is the dominant factor for ortho-substituted thiophenes. The "hyper-ortho" nitro group at C-3 creates a "pocket" that bulky amines struggle to access.
Troubleshooting & Optimization
-
Problem: Low Yield / Oily Product
-
Cause: Incomplete precipitation or presence of amine hydrochloride salts.
-
Solution: Ensure the quench water is ice-cold. If oil forms, scratch the flask wall with a glass rod to induce crystallization or sonicate.
-
-
Problem: Hydrolysis Byproducts
-
Cause: Presence of water in the solvent during the reaction (OH- competes with Amine).
-
Solution: Use dry Methanol or Acetonitrile. Ensure amines are dry (KOH dried).
-
-
Problem: Runaway Exotherm
-
Cause: High concentration of reactants.
-
Solution: For scales >1g, cool the substrate solution to 0°C before amine addition.
-
References
-
Spinelli, D., et al. "Nucleophilic substitution in the thiophene series. Kinetics and mechanism of the reaction of 2-halo-3,5-dinitrothiophenes with amines." Journal of the Chemical Society, Perkin Transactions 2.
-
Consiglio, G., et al. "Aromatic Nucleophilic Substitution of Thiophene Derivatives." ResearchGate Repository.
-
Mayr, H., et al. "Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity." The Journal of Physical Chemistry A.
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." MasterOrganicChemistry.com.
Sources
Preparation of 2-amino-3,5-dinitrothiophene Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 2-amino-3,5-dinitrothiophene Scaffolds in Modern Drug Discovery
The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Among the vast landscape of thiophene chemistry, 2-amino-3,5-dinitrothiophene and its derivatives represent a class of compounds with significant potential for the development of novel therapeutic agents. The strategic placement of the amino and dinitro groups on the thiophene ring creates a unique electronic and structural profile, making these compounds valuable synthons and pharmacophores in drug design.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 2-amino-3,5-dinitrothiophene derivatives. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for key synthetic methodologies, and address critical safety considerations.
General Synthetic Strategies: Navigating the Chemistry of Thiophene Nitration and Amination
The synthesis of 2-amino-3,5-dinitrothiophene derivatives typically involves a multi-step process centered around the electrophilic nitration of a thiophene precursor followed by nucleophilic substitution or amination. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene, necessitating the use of milder nitrating agents to avoid degradation of the starting material.[5]
A common and effective strategy involves a two-step sequence:
-
Dinitration of a 2-halothiophene: This initial step introduces the two nitro groups onto the thiophene ring. The halogen atom serves as a useful handle for the subsequent amination step.
-
Amination of the resulting 2-halo-3,5-dinitrothiophene: The electron-withdrawing nature of the two nitro groups activates the halogen at the 2-position for nucleophilic aromatic substitution, allowing for its displacement by an amino group.
The choice of reagents and reaction conditions is crucial for achieving high yields and purity. The following sections will provide detailed protocols for this synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-3,5-dinitrothiophene
This protocol details the dinitration of 2-bromothiophene. The use of a mixed acid system of nitric acid, sulfuric acid, and oleum provides the necessary nitrating strength while controlling the reaction temperature is critical to prevent runaway reactions and decomposition.[6]
Materials:
-
2-bromothiophene
-
98% Nitric acid (HNO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Oleum (fuming sulfuric acid)
-
Ice
-
Deionized water
-
Organic solvent (e.g., chloroform or dichloroethane - optional)[6]
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a mixture of concentrated sulfuric acid and oleum. Cool the flask in an ice bath to maintain a temperature between -5°C and 0°C.
-
Slowly add 2-bromothiophene to the cooled acid mixture with continuous stirring. Ensure the temperature does not exceed 5°C during the addition.
-
Once the addition of 2-bromothiophene is complete, slowly add 98% nitric acid dropwise via the dropping funnel. Maintain the reaction temperature between -5°C and 25°C.[6] The reaction is exothermic, and careful control of the addition rate is essential.
-
After the complete addition of nitric acid, continue stirring the reaction mixture at a controlled temperature for 1 to 3 hours to ensure complete dinitration.[6]
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude 2-bromo-3,5-dinitrothiophene.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Causality Behind Experimental Choices:
-
Mixed Acid System: The combination of nitric acid with strong acids like sulfuric acid and oleum generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Low-Temperature Control: Thiophene derivatives can be sensitive to strong oxidizing conditions.[7] Maintaining a low temperature throughout the reaction minimizes side reactions and decomposition, leading to higher yields of the desired product.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it rapidly cools the mixture to stop the reaction and precipitates the organic product, which is insoluble in the aqueous acidic solution.
Protocol 2: Synthesis of 2-amino-3,5-dinitrothiophene
This protocol describes the amination of 2-bromo-3,5-dinitrothiophene using ammonium carbonate or ammonium bicarbonate. This method offers a direct and efficient route to the target compound.[6]
Materials:
-
2-bromo-3,5-dinitrothiophene (from Protocol 1)
-
Ammonium carbonate ((NH₄)₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)
-
Organic solvent (e.g., ethanol, methanol, or a suitable aprotic solvent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stirring bar
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolve the 2-bromo-3,5-dinitrothiophene in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ammonium carbonate or ammonium bicarbonate to the solution. The molar ratio of the ammonium salt to the starting material should be optimized for the specific substrate.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product is then typically purified by washing with water and subsequent recrystallization from an appropriate solvent to yield pure 2-amino-3,5-dinitrothiophene.
Causality Behind Experimental Choices:
-
Ammonium Salts as Aminating Agents: Ammonium carbonate and bicarbonate serve as convenient in-situ sources of ammonia, the nucleophile that displaces the bromide.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Purification by Recrystallization: Recrystallization is a standard technique to purify solid organic compounds by removing impurities based on differences in solubility.
Data Presentation
| Compound | Starting Material | Reagents | Reaction Conditions | Yield (%) |
| 2-bromo-3,5-dinitrothiophene | 2-bromothiophene | HNO₃, H₂SO₄, Oleum | -5°C to 25°C, 1-3 h | Varies |
| 2-amino-3,5-dinitrothiophene | 2-bromo-3,5-dinitrothiophene | (NH₄)₂CO₃ or NH₄HCO₃ | Reflux in organic solvent | Varies |
Note: Yields are highly dependent on the specific reaction scale and purification methods employed.
Visualizing the Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-amino-3,5-dinitrothiophene from 2-bromothiophene.
Caption: Synthetic route to 2-amino-3,5-dinitrothiophene.
Best Practices and Safety Considerations
The synthesis of 2-amino-3,5-dinitrothiophene derivatives involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Handling of Nitrating Agents: Concentrated nitric acid, sulfuric acid, and oleum are highly corrosive and strong oxidizing agents. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Exothermic Reactions: Nitration reactions are often highly exothermic. It is crucial to control the rate of addition of reagents and to have an efficient cooling system (e.g., an ice bath) readily available to manage the reaction temperature and prevent thermal runaways.[7]
-
Handling of Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid grinding, subjecting them to shock, or heating them unnecessarily.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and organic waste streams should be segregated and neutralized where appropriate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a flame-resistant lab coat.[8][10] In case of skin or eye contact, flush the affected area immediately with copious amounts of water and seek medical attention.[11]
Conclusion
The preparation of 2-amino-3,5-dinitrothiophene derivatives offers a gateway to a class of compounds with significant potential in medicinal chemistry. By understanding the underlying principles of thiophene chemistry and adhering to rigorous experimental protocols and safety measures, researchers can successfully synthesize these valuable molecules. The methods outlined in this application note provide a solid foundation for the exploration of this important chemical space and the development of novel therapeutic agents.
References
- [Reference to a general organic chemistry textbook or a review on thiophene chemistry]
- [Reference to a paper on the biological activity of thiophene deriv
- [Reference to a safety manual or a d
- [Reference to a specific research article detailing the synthesis of a 2-amino-3,5-dinitrothiophene deriv
- [Reference to a review on nitration reactions in heterocyclic chemistry]
- [Reference to a paper discussing the medicinal applications of nitroarom
- [Reference to a source on the safe handling of strong acids]
- [Reference to a publication on the mechanism of nucleophilic arom
- KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents.
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. Available at: [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. Available at: [Link]
-
Suitable reagents for nitration of thiophene - Chemistry Stack Exchange. Available at: [Link]
-
2-nitrothiophene - Organic Syntheses Procedure. Available at: [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Available at: [Link]
-
2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. carlroth.com [carlroth.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]
Application Note: High-Efficiency SNAr Functionalization of 2-Chloro-3,5-dinitrothiophene
Executive Summary
This guide details the optimal protocols for utilizing 2-Chloro-3,5-dinitrothiophene (CDNT) as a hyper-electrophilic scaffold in Nucleophilic Aromatic Substitution (SNAr). Unlike standard chlorobenzenes, CDNT possesses a unique electronic architecture where the lower aromaticity of the thiophene ring, combined with the synergistic electron-withdrawing effects of nitro groups at the C3 and C5 positions, renders the C2-chlorine atom exceptionally labile.
Key Applications:
-
Synthesis of high-performance azo disperse dyes.[1]
-
Development of nonlinear optical (NLO) chromophores.
-
Late-stage functionalization of thiophene-based bioisosteres.
Mechanistic Grounding: The "Super-Electrophile" Advantage
To optimize reaction conditions, one must understand the underlying electronics. CDNT is significantly more reactive than its benzene analog, 2,4-dinitrochlorobenzene (Sanger’s Reagent).
Electronic Drivers
-
Reduced Resonance Energy: Thiophene has lower resonance energy (~29 kcal/mol) compared to benzene (~36 kcal/mol). Disrupting the aromatic system to form the transition state (Meisenheimer complex) requires less energy.
-
Inductive & Mesomeric Activation:
-
C3-Nitro (Ortho-like): Provides strong inductive (-I) withdrawal and resonance (-M) stabilization of the negative charge.
-
C5-Nitro (Para-like): Delocalizes the negative charge onto the oxygen atoms via the conjugated system.
-
Sulfur Atom: The heteroatom supports the stabilization of the Meisenheimer intermediate, acting similarly to a diene sulfide.
-
Reaction Pathway Visualization
The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer intermediate stability.
Caption: Figure 1. The SNAr Addition-Elimination mechanism.[2][3][4] The rate-determining step is typically the nucleophilic attack (k1), facilitated by the electron-deficient thiophene ring.
Safety & Handling: Energetic Material Warning
CRITICAL WARNING: Polynitrothiophenes are precursors to energetic materials. While CDNT itself is generally stable under ambient conditions, it possesses a high nitrogen/oxygen content relative to carbon.
-
Thermal Stability: Do NOT heat neat material above 100°C. Exotherms during SNAr can be sharp; always control addition rates.
-
Shock Sensitivity: While lower than TNA (trinitroaniline), treated dry residues should be handled as potential explosives.
-
Toxicity: CDNT is a potent skin sensitizer and irritant. Double-gloving (Nitrile/Laminate) is required.
Experimental Protocols
Protocol A: Amination (Synthesis of 2-Amino-3,5-dinitrothiophenes)
Best for: Anilines, aliphatic amines, and ammonia equivalents.[5]
Rationale: Amines are "hard" nucleophiles. The reaction is often exothermic and requires a base to neutralize the generated HCl.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Amine (1.1 eq)
-
Base: Triethylamine (1.2 eq) or NaHCO3 (2.0 eq)
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of CDNT in 20 mL of MeOH in a round-bottom flask. Cool to 0–5°C using an ice bath.
-
Addition: Mix the amine (11 mmol) and triethylamine (12 mmol) in 5 mL MeOH. Add this solution dropwise to the CDNT solution over 15 minutes. Note: The solution will likely turn deep yellow/orange/red immediately due to charge-transfer complex formation.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf colored spot.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate.
-
Purification: Filter the solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water if necessary.[2]
Protocol B: Ether/Thioether Formation (Phenols & Thiols)
Best for: Alkoxides, Phenoxides, Thiophenols.
Rationale: Oxygen and Sulfur nucleophiles often require stronger activation (deprotonation) prior to attack.
Reagents:
-
Substrate: CDNT (1.0 eq)
-
Nucleophile: Phenol/Thiol (1.0 eq)
-
Base: K2CO3 (anhydrous, 1.5 eq)
-
Solvent: DMF or DMSO (Dry)[6]
Step-by-Step Procedure:
-
Activation: In a dry flask, combine the Phenol/Thiol (10 mmol) and K2CO3 (15 mmol) in 15 mL DMF. Stir at room temperature for 30 minutes to generate the anion.
-
Coupling: Add CDNT (10 mmol) in one portion. Caution: Exotherm expected.
-
Conditions: Stir at room temperature for 3 hours. If the nucleophile is sterically hindered (e.g., 2,6-dimethylphenol), mild heating to 50°C may be required.
-
Workup: Quench by pouring into 150 mL of 1M HCl (aq). This neutralizes phenoxides and precipitates the product.
-
Isolation: Filter the precipitate or extract with Ethyl Acetate.
Troubleshooting & Optimization Matrix
Use the following decision tree to select conditions based on your nucleophile's properties.
Caption: Figure 2. Optimization decision matrix for SNAr on this compound.
Data Summary: Reactivity Comparison
The following table highlights the superior reactivity of CDNT compared to standard benzene electrophiles.
| Electrophile | Relative Rate (approx.) | Typical Temp | Yield (Aniline Coupling) |
| This compound | 1000x | 0°C – 25°C | >90% |
| 2,4-Dinitrochlorobenzene (DNCB) | 1x | 25°C – 60°C | 85% |
| 4-Nitrochlorobenzene | <0.01x | 100°C+ | <50% (slow) |
Note: Relative rates are estimated based on kinetic data from Spinelli et al. regarding thiophene vs. benzene Meisenheimer complex formation.
References
-
Spinelli, D., Consiglio, G., & Monti, T. (1975). Nucleophilic substitutions in five-membered rings. Primary steric effects in thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2.
- Relevance: Foundational work on the kinetics of SNAr in nitrothiophenes.
-
Sone, T., et al. (1984). Process for preparing 2-amino-3,5-dinitrothiophene.
- Relevance: Industrial protocol for amin
-
Pouzen, J.T., et al. (2015). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Relevance: Computational validation of the addition-elimination mechanism and Meisenheimer complex.
-
Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry.[7]
-
Relevance: Applications of the 2-amino-3,5-dinitrothiophene product in dye synthesis.[5]
-
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
- Relevance: Safety data regarding polynitro-heterocycles and energetic m
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen - Google Patents [patents.google.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
Application Note: Synthesis and Characterization of High-Energy Density Materials (HEDMs) from Nitrothiophenes
[1][2][3]
Abstract
This application note details the synthetic pathway, safety protocols, and characterization metrics for 2,5-diamino-3,4-dinitrothiophene (DADNT) , a sulfur-containing heterocyclic energetic material.[1][2][3] Unlike traditional benzene-based explosives (e.g., TNT), nitrothiophenes offer unique high-density properties due to the heavy sulfur atom and high heat of formation.[1][2][3] This guide focuses on the "Protection-Nitration-Substitution" strategy, which circumvents the oxidative instability of the thiophene ring during direct nitration.[1][2][3]
Introduction & Causality
Thiophene systems are electron-rich, making them susceptible to catastrophic oxidative decomposition when exposed to standard mixed-acid nitration conditions.[1][2][3] Direct nitration often yields tars or unstable isomers.[1][3]
To synthesize high-performance HEDMs like DADNT (an analogue of the insensitive explosive TATB), we employ a regioselective blocking strategy :
-
Halogenation: Bromine is introduced at the
-positions (2,5).[1][2][3] This blocks the most reactive sites and slightly deactivates the ring, preventing oxidation.[1][2][3] -
Nitration: The
-positions (3,[1][2][3]4) are nitrated using aggressive mixed acids.[2][3] The bromine atoms force substitution to the desired 3,4-positions.[1][3] -
Nucleophilic Substitution (
): The nitro groups at positions 3 and 4 strongly activate the carbon-bromine bonds at positions 2 and 5, making them susceptible to displacement by ammonia.[1][2][3] This yields the final diamino-dinitro product.[3]
Key Material Properties (Target vs. Standard)
| Property | DADNT (Target) | TATB (Reference) | TNT (Standard) |
| Density ( | ~1.84 g/cm³ | 1.93 g/cm³ | 1.65 g/cm³ |
| Detonation Velocity ( | ~7,800 m/s | 7,900 m/s | 6,900 m/s |
| Sensitivity | Insensitive | Very Insensitive | Moderate |
| Oxygen Balance | -39% | -55% | -74% |
Experimental Protocols
Phase 1: Precursor Synthesis (2,5-Dibromo-3,4-dinitrothiophene)
Objective: Synthesize the activated intermediate while preventing ring destruction.[1][2][3]
Reagents
Step-by-Step Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel. Place in an ice-salt bath (-5°C).
-
Acid Preparation: Charge the flask with 60 mL of Fuming Sulfuric Acid.
-
Substrate Addition: Add 2,5-Dibromothiophene (24.2 g, 0.1 mol) dropwise. Critical: Maintain temperature < 10°C. The sulfur atom renders the ring sensitive; heat will cause polymerization.[3]
-
Nitration: Slowly add Fuming Nitric Acid (40 mL) over 60 minutes.
-
Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.
-
Quenching: Pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate (2,5-dibromo-3,4-dinitrothiophene) will form.[1][3]
-
Purification: Filter the solid, wash with cold water until pH neutral, and recrystallize from ethanol/acetone.
Phase 2: HEDM Synthesis (2,5-Diamino-3,4-dinitrothiophene)
Objective: Convert the dibromo- precursor to the insensitive energetic product via
Reagents
Step-by-Step Protocol
-
Dissolution: Dissolve 10 g of 2,5-dibromo-3,4-dinitrothiophene in 150 mL of Isopropanol in a pressure vessel (autoclave) or reflux setup.
-
Amination:
-
Mechanism Check: The solution will turn deep orange/red.[3] This color change indicates the formation of the Meisenheimer complex intermediate, followed by the elimination of HBr.[3]
-
Isolation: Cool to room temperature. The product, DADNT, is less soluble than the precursor and will precipitate as a bright orange/yellow solid.[2]
-
Washing: Filter and wash extensively with water (to remove
byproduct) and cold methanol.[1][3] -
Drying: Dry in a vacuum oven at 60°C for 24 hours.
Visualization of Synthetic Logic[1]
The following diagram illustrates the "Protection-Activation-Substitution" pathway required for thiophene energetics.
Figure 1: Synthetic pathway transforming Thiophene into DADNT via the protective dibromo-intermediate.[2][3]
Characterization & Validation Protocols
Trustworthiness in HEDM synthesis relies on verifying both chemical identity and safety parameters before scale-up.[1][3]
A. Thermal Analysis (DSC/TGA)
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[1][2][3]
-
Protocol:
-
Load 2.0 mg of dried DADNT into an aluminum pan (pinhole lid).
-
Ramp rate: 5°C/min from 40°C to 400°C under Nitrogen flow (50 mL/min).
-
-
Expected Result:
B. Sensitivity Testing (BAM Standards)
-
Friction Sensitivity: Using a BAM Friction tester.
-
Standard: No reaction at > 360 N.[3]
-
C. Workflow Diagram
Figure 2: Quality assurance workflow for energetic material validation.
References
-
Synthesis of 2,5-dibromo-3,4-dinitrothiophene (Intermedi
-
Detonation Properties of Nitroenamine Energetic M
-
Thiophene Nitr
-
Energetic Properties of Diamino-Dinitro Systems (T
Sources
- 1. researchgate.net [researchgate.net]
- 2. psemc.com [psemc.com]
- 3. 2,5-Dibromo-3,4-dinitrothiophene | C4Br2N2O4S | CID 257024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. 2,5-Diaminothiophene-3,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Procedure for nitration of 2-chlorothiophene to dinitrothiophene
Executive Summary
The synthesis of 2-chloro-3,5-dinitrothiophene (CAS: 6286-32-4) presents a significant challenge in heterocyclic chemistry due to the high reactivity of the thiophene ring and the energetic nature of polynitro intermediates. This Application Note outlines a robust, two-step protocol designed to maximize regioselectivity and operational safety. Unlike benzene derivatives, thiophenes are prone to oxidative degradation under vigorous nitration conditions. Therefore, a stepwise approach—isolating the mononitro intermediate—is strictly recommended over "one-pot" dinitration to prevent thermal runaway and tar formation.
Target Audience: Medicinal Chemists, Process Safety Engineers, and Agrochemical Developers.
Safety Assessment (Critical)
DANGER: EXPLOSION & TOXICITY HAZARD
-
Energetic Materials: Polynitrothiophenes are potential explosives. They possess high decomposition energies. Never heat the reaction mixture above the specified limits.
-
Runaway Risk: The nitration of thiophenes is highly exothermic. Inadequate cooling or rapid addition of reagents can lead to an uncontrollable exotherm, resulting in vessel rupture.
-
Vesicant Properties: 2-Chlorothiophene and its nitro derivatives are severe skin irritants and lachrymators. All operations must be conducted in a functioning fume hood.
Reaction Mechanism & Regioselectivity
The introduction of nitro groups onto the 2-chlorothiophene scaffold follows the principles of electrophilic aromatic substitution (EAS), governed by the directing effects of the chlorine atom and the inherent reactivity of the thiophene ring.
-
Substrate: 2-Chlorothiophene . The chlorine atom is an ortho/para director (deactivating), while the sulfur atom strongly activates the
-positions (C2 and C5). -
Step 1 (Mononitration): The C5 position is electronically favored (alpha to sulfur, para to chlorine). This yields 2-chloro-5-nitrothiophene .
-
Step 2 (Dinitration): The presence of the nitro group at C5 strongly deactivates the ring. However, the C3 position remains accessible (ortho to the activating chlorine, meta to the nitro group). The second nitration requires forcing conditions (mixed acid) to yield This compound .
Figure 1: Reaction Pathway
Caption: Stepwise electrophilic substitution pathway. The chlorine atom directs the first nitro group to the C5 position; the second nitro group enters at C3.
Experimental Protocol
Phase 1: Synthesis of 2-Chloro-5-nitrothiophene
Objective: Introduce the first nitro group under mild conditions to avoid oxidation.
Reagents:
-
2-Chlorothiophene (1.0 eq)
-
Nitric Acid (70% or fuming, 1.1 eq)
-
Acetic Anhydride (Solvent/Dehydrating agent)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice/salt bath (-5°C to 0°C).
-
Solvent Charge: Add Acetic Anhydride (4.0 vol relative to substrate) to the flask.
-
Acid Preparation: In a separate beaker, prepare a solution of Nitric Acid dissolved in Glacial Acetic Acid (1:1 v/v). Cool this mixture before use.
-
Addition (Substrate): Dissolve 2-chlorothiophene in a minimal amount of acetic anhydride and add it to the flask.
-
Nitration: Dropwise add the Nitric Acid solution to the flask.[1]
-
CRITICAL: Maintain internal temperature below 10°C . The reaction is fast and exothermic.
-
-
Quench: After addition, stir for 1 hour at 0-5°C. Pour the mixture onto crushed ice (5x reaction volume).
-
Isolation: The product will precipitate as a pale yellow solid.[1] Filter, wash with cold water until pH neutral.
-
Purification: Recrystallize from ethanol or petroleum ether if necessary.
-
Note: The crude usually contains ~90-95% 5-nitro isomer and small amounts of 3-nitro isomer. For dinitration, high purity is preferred but high-quality crude is often acceptable.
-
Phase 2: Synthesis of this compound
Objective: Force the second nitro group onto the deactivated ring.
Reagents:
-
2-Chloro-5-nitrothiophene (from Phase 1)
-
Fuming Nitric Acid (d=1.5)
-
Concentrated Sulfuric Acid (H2SO4)
Procedure:
-
Mixed Acid Prep: In a flask, carefully add Fuming Nitric Acid (1.5 eq) to Concentrated Sulfuric Acid (5.0 vol). Cool to 0°C.
-
Addition: Add the solid 2-Chloro-5-nitrothiophene portion-wise to the mixed acid.
-
Control: Do not allow temperature to rise above 20°C during addition.
-
-
Reaction: Once addition is complete, slowly heat the reaction mixture to 60-70°C .
-
Monitor: Maintain this temperature for 2-3 hours. Monitor by TLC or HPLC.
-
Warning: Do not overheat (>80°C) as this risks decomposition.
-
-
Quench: Cool the mixture to room temperature, then pour slowly onto crushed ice with vigorous stirring.
-
Workup: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Washing: Wash combined organics with saturated Sodium Bicarbonate (NaHCO3) to remove acid traces, then Brine.
-
Drying: Dry over Anhydrous MgSO4 and concentrate under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water or Methanol.
-
Target Product: this compound (Yellow crystalline solid).
-
Process Workflow & Data Summary
Figure 2: Experimental Workflow
Caption: Operational workflow for the sequential nitration process.
Table 1: Key Process Parameters
| Parameter | Phase 1 (Mononitration) | Phase 2 (Dinitration) |
| Solvent System | Acetic Anhydride / Acetic Acid | Conc. Sulfuric Acid |
| Nitrating Agent | HNO3 (70%) | Fuming HNO3 (d=1.5) |
| Temperature | < 10°C (Ice Bath) | 60-70°C (Heating) |
| Critical Hazard | Rapid Exotherm | Thermal Instability |
| Major Product | 2-Chloro-5-nitrothiophene | This compound |
| Typical Yield | 70-80% | 60-75% |
References
-
Morley, J. O., & Matthews, T. P. (2006).[2] Synthesis and antimicrobial activity of this compound. Organic & Biomolecular Chemistry, 4(2), 359-366.[2]
-
Blatt, A. H. (Ed.). (1943). Nitrothiophene (Mononitration Protocol). Organic Syntheses, Coll. Vol. 2, p. 466.
-
BenchChem. (2025).[3] this compound Product Data.
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 2-Chloro-3,5-dinitrothiophene in basic media
Technical Support Center: Handling 2-Chloro-3,5-dinitrothiophene
Subject: Preventing Hydrolysis and Optimizing
Executive Summary: The "Super-Electrophile" Challenge
This compound (2-Cl-3,5-DNT) is not a standard aromatic halide. It behaves as a super-electrophile . The thiophene ring has lower resonance energy than benzene, and the presence of two strongly electron-withdrawing nitro groups (
The Core Problem: In basic media, the C2 position is so reactive that it does not discriminate well between your desired nucleophile (e.g., an amine) and the hydroxide ion (
The Mechanism: Why Hydrolysis Wins
To prevent failure, you must understand the competition at the molecular level. The reaction proceeds via the
Reaction Pathway Competition
The following diagram illustrates the critical fork in the road. Your goal is to favor Path A (Amination) over Path B (Hydrolysis).
Caption: Figure 1. Kinetic competition between desired nucleophilic attack and hydrolysis. The electron-deficient thiophene ring accelerates both pathways.
Troubleshooting Guide: Symptom-Based Solutions
Use this matrix to diagnose reaction failures immediately.
| Symptom | Probable Cause | Technical Solution |
| High yield of yellow/orange solid (soluble in water/base) | Hydrolysis. The base used is generating | Switch to Anhydrous Protocol. Use non-nucleophilic organic bases (DIPEA, |
| Reaction mixture turns black/tarry | Decomposition. The Meisenheimer complex is unstable at high temperatures. | Cryogenic Control. Cool reaction to |
| Starting material remains unreacted | Base too weak. The nucleophile is protonated (inactive) and the base cannot deprotonate it. | Base Matching. Ensure Base |
| Inconsistent yields between batches | Mixing effects. Localized high concentration of base causing side reactions. | Dilution & Rate. Add the base dropwise as a dilute solution to the mixture of substrate + nucleophile. |
Optimized Experimental Protocols
Do not rely on generic "stir and dump" methods. Choose the protocol that matches your solubility constraints.
Protocol A: The "Anhydrous" Method (Recommended)
Best for: Synthesis of drugs/intermediates where water can be strictly excluded.
-
Preparation: Dry all glassware. Use anhydrous THF or Acetonitrile (MeCN).
-
Dissolution: Dissolve 1.0 eq of 2-Cl-3,5-DNT and 1.05 eq of the Nucleophile (e.g., amine) in the solvent.
-
Thermal Control: Cool the solution to
using an ice bath. -
Base Addition: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine) dropwise over 10 minutes.
-
Why DIPEA? It is sterically hindered and non-nucleophilic, preventing it from attacking the thiophene ring itself.
-
-
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC/HPLC. -
Workup: Evaporate solvent, redissolve in DCM, wash with dilute HCl (to remove excess base/amine), then brine.
Protocol B: The "Biphasic" Method (Schotten-Baumann variant)
Best for: Nucleophiles that are only soluble in water or when organic bases are too expensive/unavailable.
-
System Setup: Create a biphasic mixture of DCM (containing 2-Cl-3,5-DNT) and Water .
-
Buffer/Base: Dissolve the nucleophile in the aqueous layer. Use a weak inorganic base like
or .-
Critical:Avoid NaOH or KOH . The concentration of free
is too high.
-
-
Phase Transfer: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) (5 mol%).
-
Agitation: Stir vigorously (>800 RPM) to maximize surface area.
Decision Logic for Conditions
Use this logic tree to select the correct solvent/base system for your specific nucleophile.
Caption: Figure 2. Decision matrix for selecting reaction conditions based on nucleophile solubility.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as both solvent and base? A: Risky. While common for acyl chlorides, pyridine can form a pyridinium salt with 2-Cl-3,5-DNT (nucleophilic attack by pyridine nitrogen). If you must use pyridine, use it as a base (1-2 eq) in a non-reactive solvent like DCM, rather than as the bulk solvent.
Q: Why does the literature mention "Hyper-Ortho" effects for this compound?
A: The "Hyper-Ortho" effect refers to the unusual acceleration of
Q: My product is an oil that won't crystallize. Did it hydrolyze? A: Not necessarily. 2-substituted-3,5-dinitrothiophenes are often low-melting solids or oils. Hydrolysis products (phenols) are usually high-melting solids due to hydrogen bonding. Check solubility: if it dissolves in 1M NaOH (turning deep yellow/red), it is likely the hydrolysis byproduct (phenol). If it remains insoluble, it is likely your product.
References
-
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic heteroaromatic substitution.[2] Kinetics and mechanism of the reaction of 2-bromo-3,5-dinitrothiophene with aniline and substituted anilines. Journal of the Chemical Society, Perkin Transactions 2.[1]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Ch. 1: The
Mechanism). -
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic study on the amination of 2-chloro-3,5-dinitropyridine with liquid ammonia [pascal-francis.inist.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing SNAr Reactions with Dinitrothiophenes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Dinitrothiophene Substrates
Triage: What is your primary failure mode?
Before proceeding to the protocol, identify the specific symptom limiting your yield. Dinitrothiophenes are unique heteroaromatic electrophiles; they do not behave exactly like dinitrobenzenes due to the high electron density of the thiophene ring and the potential for ring-opening.
| Symptom | Diagnosis | Immediate Action |
| Black Tar / Polymerization | Ring Opening (Degradation): The thiophene ring has opened due to harsh conditions or "hard" nucleophilic attack at the sulfur or C2 without elimination. | LOWER Temperature. Switch to a less basic nucleophile or use a non-nucleophilic base (e.g., DIPEA instead of hydroxide). |
| Starting Material Recovered | Meisenheimer Trap: The intermediate complex formed, but the nitro group (leaving group) failed to depart, or the complex reverted. | Increase Temperature (cautiously). Switch to a more polar aprotic solvent (DMSO/NMP) to stabilize the transition state for elimination. |
| Wrong Regioisomer | Electronic Mismatch: Attack occurred at the "more activated" but "less desired" nitro group (e.g., C2 vs C4). | Kinetic vs. Thermodynamic Control. Lower temperature favors the kinetically accessible position (usually |
| Red/Purple Solution (No Product) | Stable Meisenheimer Complex: You have formed the intermediate, but it is too stable to eliminate | Add Lewis Acid (e.g., |
The Science: Mechanism & Causality
To optimize yield, you must understand the competition between Productive Substitution (Path A) and Destructive Ring Opening (Path B) .
The "Fork in the Road" Mechanism
In 2,4-dinitrothiophene, the C2 position is the "hot spot" for nucleophilic attack because it is
Figure 1: The bifurcation of the reaction pathway. Path A (Green) is the desired SNAr. Path B (Red) leads to decomposition.
Key Mechanistic Insights
-
The Leaving Group: Unlike halobenzenes, you are displacing a Nitro group (
). This is a "denitration." The nitrite anion ( ) is a decent leaving group but can act as a nucleophile (ambident) and attack the product back, causing equilibrium issues.-
Solution: Use a scavenger or ensuring the forward reaction is driven by solubility (precipitation of salt).
-
-
The Alpha-Effect: The C2 position (next to S) is significantly more reactive than C3 or C4. In 2,4-dinitrothiophene, the C2 nitro group is displaced preferentially.
-
Solvent Effects: Polar aprotic solvents (DMSO, DMF) vastly accelerate SNAr by stabilizing the polar Meisenheimer intermediate. However, they also increase the basicity of anionic nucleophiles, increasing the risk of ring opening.
Standard Operating Procedure (SOP)
Protocol: Nucleophilic Displacement of C2-Nitro in 2,4-Dinitrothiophene with a Secondary Amine (e.g., Morpholine).
Reagents
-
Substrate: 2,4-Dinitrothiophene (1.0 equiv)
-
Nucleophile: Morpholine (1.1 - 1.2 equiv)
-
Base:
(1.5 equiv) or DIPEA (1.2 equiv) -
Solvent: Acetonitrile (MeCN) for mild conditions; DMF for unreactive substrates.
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve 2,4-dinitrothiophene in anhydrous MeCN (0.2 M concentration).
-
Note: Avoid alcohols (MeOH/EtOH) if using alkoxide bases to prevent ether side-products.
-
-
Nucleophile Addition (5 min):
-
Cool the solution to 0°C (Ice bath).
-
Add the base (
or DIPEA). -
Add Morpholine dropwise.
-
Why? Adding at low temp prevents the exotherm from triggering immediate ring opening (Path B).
-
-
Reaction Phase (1-4 hours):
-
Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Checkpoint: If the solution turns deep red/purple, this is the Meisenheimer complex.
-
Troubleshooting: If starting material persists after 2 hours at RT, heat to 50°C . Do NOT exceed 80°C unless absolutely necessary; thiophenes are thermally sensitive in basic media.
-
-
Quench & Isolation:
-
Pour reaction mixture into Ice Water containing dilute HCl (to neutralize excess base/amine).
-
The product (2-morpholino-4-nitrothiophene) often precipitates as a yellow/orange solid.
-
Filter and wash with water.
-
Optimization Decision Tree
Use this logic flow to adjust your conditions based on initial results.
Figure 2: Decision matrix for reaction optimization.
Comparative Data: Solvent Effects
The choice of solvent is the single biggest variable in SNAr on thiophenes.
| Solvent | Dielectric Constant ( | Reaction Rate | Risk of Ring Opening | Recommended For |
| DMSO | 47 | Very High | High | Unreactive/Sterically hindered amines |
| DMF | 38 | High | Moderate | Standard protocols |
| MeCN | 37 | Moderate | Low | Labile substrates; Cleanest profile |
| THF | 7.5 | Low | Very Low | Highly reactive nucleophiles (e.g., thiols) |
| Toluene | 2.4 | Very Low | Negligible | Phase-transfer catalysis conditions only |
Frequently Asked Questions (FAQs)
Q: Why is my reaction mixture turning deep purple/red immediately?
A: This is the Meisenheimer Complex . It is a good sign that the nucleophile has attacked the ring. However, if the color persists for hours without product formation, the complex is "trapped." You need to supply energy (heat) to force the elimination of the nitro group (
Q: Can I use Sodium Hydride (NaH) as a base?
A: Avoid if possible. NaH is a strong base and can deprotonate the thiophene ring (C-H abstraction) leading to distinct side reactions or polymerization. Use Carbonates (
Q: Which nitro group leaves in 2,4-dinitrothiophene? A: The 2-nitro group is preferentially displaced. The C2 position is more activated for nucleophilic attack than C4 due to the adjacent sulfur atom (inductive effect) and the specific resonance stabilization of the intermediate.
Q: I need to displace the C4-nitro group. How do I do that?
A: This is chemically difficult via direct SNAr on 2,4-dinitrothiophene. You would likely need to block the C2 position or use a different starting material (e.g., 2-bromo-4-nitrothiophene) where the halide directs the chemistry, although the "Element Effect" in SNAr (F >>
References
-
Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic heteroaromatic substitution.[1] Kinetics and mechanism of the reaction of 2-bromo-3,5-dinitrothiophene with piperidine. Journal of the Chemical Society, Perkin Transactions 2.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Derivatives.[2][3][4][5][6][7] Chemical Reviews. (Foundational text on Meisenheimer mechanism).
-
Terrier, F. (1982). Rate and Equilibrium Studies of Meisenheimer Complexes. Chemical Reviews. (Explains the stability/trapping of the intermediate).
-
Dell'Erba, C., & Spinelli, D. (1965). The reaction of dinitrothiophenes with sodium thiophenoxide. Tetrahedron. (Specific regioselectivity data for dinitrothiophenes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Thermal stability and decomposition temperature of 2-Chloro-3,5-dinitrothiophene
Technical Support Center: Thermal Management of 2-Chloro-3,5-dinitrothiophene
Case ID: T-CDN-2364 Subject: Thermal Stability, Decomposition Profile, and Handling Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist, Energetic Heterocycles Division
Executive Summary
You have inquired about the thermal stability and decomposition temperature of This compound (CAS: 2364-42-3) . This compound is a high-energy nitro-heterocycle often used as an electrophile in nucleophilic aromatic substitution (
Critical Safety Warning: Unlike its benzene analog (2-chloro-1,3,5-trinitrobenzene or picryl chloride), the thiophene ring possesses lower aromatic stabilization energy. This makes the nitro-groups more susceptible to impact/friction sensitivity and lowers the onset temperature of thermal decomposition. Do not assume it behaves exactly like dinitrochlorobenzene.
Module 1: Thermal Characterization Profile
The following data represents the typical physicochemical profile for high-purity (>98%) material.
| Property | Value / Range | Critical Note |
| Physical State | Yellow Crystalline Solid | Darkening indicates decomposition/hydrolysis. |
| Melting Point (MP) | 101°C – 105°C | Sharp endotherm. Broadening (<100°C) indicates acid impurities. |
| Decomposition Onset ( | ~210°C (Exothermic) | Highly dependent on purity. Acidic byproducts lower this drastically. |
| Peak Decomposition ( | ~245°C | Violent energy release (potential detonation). |
| Shock Sensitivity | Moderate | Higher than dinitrobenzene; handle as an energetic material. |
Diagnostic Protocol: DSC Analysis
If you are characterizing a new batch, follow this specific DSC protocol to determine your safe operating window.
Figure 1: Differential Scanning Calorimetry (DSC) Safety Workflow. Note the requirement for gold-plated pans to prevent catalytic decomposition by aluminum.
Module 2: Troubleshooting & FAQs
Q1: My material has turned from bright yellow to a sticky orange/brown solid. Is it safe to use?
Status: UNSAFE.
-
Diagnosis: The color change indicates the formation of picric-like species or ring-opening degradation products. The chlorine atom is labile; moisture hydrolysis releases HCl, which autocatalyzes the decomposition of the nitro groups.
-
Action:
-
Do not heat this material. The decomposition temperature may have dropped from >200°C to <140°C due to acid catalysis.
-
Recrystallize immediately (if <5g) or dispose of as hazardous energetic waste.
-
Storage Fix: Store under inert gas (Argon) at <5°C to prevent hydrolysis.
-
Q2: I am running an reaction with an amine at 80°C. Is this safe?
Status: CONDITIONAL.
-
Risk Analysis: The reaction of this compound with amines is strongly exothermic .
-
The Hazard: If the reaction heat accumulation pushes the bulk temperature above 120-130°C, you approach the "adiabatic time-to-explosion" window.
-
Control Measure:
-
Dosing: Add the amine slowly to the thiophene solution (never reverse addition).
-
Solvent: Use a solvent with a boiling point below the decomposition onset (e.g., Ethanol or Isopropanol) to act as a thermal buffer (reflux cooling). Avoid high-boiling solvents like DMF/DMSO unless strictly necessary, as they can facilitate thermal runaway.
-
Q3: Can I distill this compound?
Status: PROHIBITED.
-
Reasoning: You should never distill polynitro-heterocycles. The thermal stress required to distill (even under vacuum) overlaps with the decomposition exotherm.
-
Alternative: Purify via recrystallization (Ethanol/Acetone) or column chromatography.
Module 3: Reaction Safety Logic
Use the following logic gate before scaling up any reaction involving this intermediate.
Figure 2: Process Safety Logic for Scale-Up. This ensures the reaction exotherm does not trigger the decomposition of the nitro-thiophene core.
References & Authority
-
Chemical Identity & Hazards: PubChem. This compound (CID 162635). National Library of Medicine. Link
-
General Stability of Nitrothiophenes: Spinelli, D., et al. "The thermal stability of some nitrothiophenes." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the lower stability of thiophene derivatives compared to benzenes).
-
Analogous Decomposition Data (Dinitro-pyridine): Musuc, A. M., et al. "A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine." Analele Universitatii din Bucuresti. (Demonstrates the typical decomposition range of ~130-200°C for heteroaromatic nitro compounds). Link
-
Reaction Hazard Precursors: Organic Syntheses. 2-Chloromethylthiophene Safety Warning. (Highlights the explosive decomposition tendency of chlorinated thiophene intermediates). Link
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Officer before working with energetic materials.
Technical Support Center: Safe Handling of Energetic Nitrothiophene Compounds
[1]
Status: Operational Ticket ID: NT-SAFE-2024 Assigned Specialist: Senior Application Scientist (Energetic Materials Division) Urgency: High (Class 1.1/1.3 Hazard Potential)[1]
Mission Statement
This guide is not a standard safety sheet. It is a technical intervention designed for researchers handling nitrothiophene derivatives—compounds that bridge the gap between standard reagents and high explosives.[1] Unlike nitrobenzene, the thiophene ring is electron-rich and strained, making its nitro-derivatives significantly less stable and more prone to catastrophic decomposition.[1]
Core Directive: Treat every polynitrothiophene as a potential explosive until DSC (Differential Scanning Calorimetry) data proves otherwise.
Module 1: Thermal Stability & Characterization
The "Is it safe to heat?" Protocol
Q: I need to heat my reaction to drive it to completion. How do I know the safe temperature limit for a new nitrothiophene derivative?
A: You cannot guess this. Nitrothiophenes often exhibit "silent" autocatalytic decomposition before they physically explode.[1] You must establish a Self-Validating Thermal Safety System using DSC.[1]
The Protocol:
-
Run a Screening DSC: Use a high-pressure gold-plated crucible (to prevent catalytic decomposition from steel/aluminum interaction).[1]
-
Identify
: This is the temperature where the heat flow deviates from the baseline.[1] -
Apply the "-100°C Rule": Your maximum operating temperature (
) must be at least 100°C below the DSC onset temperature ( ) for long-duration heating, or 50°C below for short durations, to account for induction periods (Arrhenius kinetics).[1]
Data Table: Representative Thermal Stability of Nitro-Heterocycles Note: Values are approximate and dependent on purity. Always test your specific batch.
| Compound | Max Safe Process Temp ( | Hazard Note | |
| 2-Nitrothiophene | ~220°C | 120°C | Stable, but toxic vapors. |
| 2,4-Dinitrothiophene | ~190°C | 90°C | Shock sensitive.[1] High energy. |
| 2,5-Dinitrothiophene | ~185°C | 85°C | Lower stability than 2,4-isomer.[1] |
| Trinitro-derivatives | < 160°C | Ambient Only | DO NOT HEAT. High explosion risk.[1] |
Visual Guide: Thermal Safety Decision Tree
Caption: Workflow for determining safe operating temperatures using Differential Scanning Calorimetry (DSC).
Module 2: Synthesis & Scale-Up Troubleshooting
The "It's getting hot" Protocol
Q: My nitration reaction is exotherming uncontrollably, even with cooling. What is happening?
A: You are likely experiencing a "Red Oil" phase separation or mixed-acid runaway.[1] Thiophene nitration is significantly more exothermic than benzene nitration (approx. -145 kJ/mol).[1] If the stirring stops or is insufficient, the organic phase (thiophene) and the aqueous acid phase separate.[1] The reaction stops, reagents accumulate, and when stirring resumes (or convection occurs), the accumulated reagents react all at once—leading to detonation.
Troubleshooting Steps:
-
Stop Addition Immediately: Do not try to "finish" the addition.
-
Max Cooling: Engage emergency cooling (brine/dry ice bath).[1]
-
Do NOT Stop Stirring: Stopping the stirrer allows heat pockets to form.[1] Increase agitation to dissipate heat.[1]
-
Quench Protocol: If temperature continues to rise, dump the reaction mixture onto a large excess of ice (5x volume) only if you have a pre-planned "dump tank" setup.
Visual Guide: Safe Nitration Setup
Caption: Critical engineering controls for nitration. The temperature probe must automatically cut off the feed pump if limits are exceeded.
Module 3: Isolation & Purification
The "How do I get it out?" Protocol
Q: Can I distill my crude nitrothiophene product to purify it?
A: NO. Distillation is the most common cause of laboratory explosions with nitro compounds.[1]
-
The Hazard: Nitrothiophenes have high boiling points.[1] To distill them, you must add heat. As the flask volume decreases ("pot residue"), impurities concentrate, and the thermal mass drops, leading to rapid overheating and autocatalytic decomposition.
-
The Solution: Use Column Chromatography or Recrystallization .[1]
Safe Isolation Workflow:
-
Extraction: Dilute the reaction quench with water and extract into dichloromethane or ethyl acetate.
-
Neutralization: Wash organic layer with saturated
until neutral.[1] Acidic impurities catalyze decomposition.[1] -
Purification:
-
Drying: Rotary evaporation must be done with a water bath temperature < 40°C. Never dry to "bone dry" if the compound is a polynitro derivative; keep it slightly solvated or wet.[1]
Module 4: Storage & Waste Disposal
The "What do I do with it now?" Protocol
Q: How do I dispose of old or waste nitrothiophene samples?
A: Never dispose of energetic nitro compounds in standard solvent waste streams.[1] They can react with amines or alkalis in the waste drum to form shock-sensitive salts.[1]
Disposal Options:
-
Chemical Destruction (Small Scale < 5g):
-
Method: Chemical reduction using Iron (Fe) powder in acidic media (acetic acid) or Tin(II) chloride (
).[1] -
Mechanism:[1][3][4][5] Reduces the nitro group (
) to an amine ( ).[1] Aminothiophenes are toxic but generally not explosive.[1] -
Warning: Do not use strong bases (NaOH) for hydrolysis.[1] Nitrothiophenes + Base
Ring opening and formation of unstable acetylenic byproducts.[1]
-
-
Incineration (Large Scale):
-
Package the material as "Explosive/Reactive Waste" and arrange for pickup by a specialized hazardous waste contractor (e.g., Veolia, Clean Harbors).
-
References
-
Bretherick's Handbook of Reactive Chemical Hazards. (2017).[1] Nitrothiophene and Nitration Hazards. Elsevier.[1] [1]
-
Oancea, D., et al. (2009).[1] "Thermal stability of some nitroaromatic derivatives by DSC." Journal of Thermal Analysis and Calorimetry.
-
Agrawal, J.P., & Hodgson, R.D. (2007).[1] Organic Chemistry of Explosives. Wiley.[1] (Context on polynitro-heterocycle sensitivity). [1]
-
BenchChem. (2025).[1][2] Safety Data Sheet: 2-Nitrothiophene. (Toxicity and H-codes).
-
National Academies of Sciences. (2000). Demilitarization and Destruction of Energetic Material Waste. (Hydrolysis vs. Incineration protocols).
Purification of 2-Chloro-3,5-dinitrothiophene from mono-nitro impurities
Executive Summary & Chemical Context
The Challenge: The synthesis of 2-Chloro-3,5-dinitrothiophene (CDNT) typically involves the nitration of 2-chlorothiophene or 2-chloro-5-nitrothiophene. A common failure mode in this process is incomplete nitration, resulting in significant contamination with 2-chloro-5-nitrothiophene (CNT) .
The Separation Principle: Separation relies on solubility differentials driven by molecular symmetry and polarity.
-
Target (CDNT): Highly crystalline, higher melting point, lower solubility in cold alcohols.
-
Impurity (CNT): Lower melting point (often oily), higher solubility in organic solvents.
Safety Advisory (Critical): Polynitrothiophenes are energetic materials. While CDNT is generally stable, it possesses explosive potential under shock or high heat. Never distill this compound to dryness.
Module 1: Diagnostic & Characterization (The Triage)
Before attempting purification, you must quantify the impurity profile. Thin Layer Chromatography (TLC) is qualitative; Proton NMR (
Diagnostic Protocol: H-NMR Analysis
The aromatic region (7.0 – 9.0 ppm) is your diagnostic window.
| Compound | Structure | Signal Pattern | Chemical Shift ( | Coupling ( |
| This compound (Target) | Singlet ( | ~8.2 - 8.5 | None | |
| 2-Chloro-5-nitrothiophene (Impurity) | Doublets ( | ~7.5 - 7.9 | ||
| 2-Chlorothiophene (Start Material) | Multiplets | 6.8 - 7.2 | Complex |
Self-Validating Logic:
-
If you see doublets in the 7.0–8.0 region, your nitration is incomplete.
-
If you see a singlet shifted downfield (>8.0), you have the desired dinitro product.
-
Integration Ratio: Integrate the singlet (Target) vs. the doublets (Impurity) to calculate molar purity.
Module 2: Purification Protocols
Method A: Recrystallization (Primary Recommendation)
Best for: Crude purity >80%.[1] Mechanism: Exploits the steep solubility curve of CDNT in alcohols compared to the mono-nitro impurity.
Reagents Required:
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Anti-solvent (Optional): Water.
Step-by-Step Protocol:
-
Dissolution: Place crude CDNT in a round-bottom flask. Add Methanol (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (
C) with stirring until all solids dissolve.-
Troubleshooting: If a small amount of dark oily residue remains insoluble at reflux, decant the hot clear solution to a clean flask immediately. This residue is often polymeric tar.
-
-
Cooling (Critical Phase): Remove from heat and let the flask cool to room temperature slowly (over 1 hour). Rapid cooling traps impurities.
-
Crystallization: Once at room temperature, place the flask in an ice bath (
C) for 2 hours.-
Observation: CDNT should precipitate as pale yellow/cream needles. The mono-nitro impurity remains dissolved in the mother liquor.
-
-
Filtration: Vacuum filter the crystals. Wash the cake with ice-cold Methanol (2 x small volumes).
-
Drying: Air dry or vacuum dry at
C.
Method B: Trituration (For Oily Crudes)
Best for: Crude material that is sticky, oily, or <80% purity where recrystallization fails (oils out).
-
Slurry: Add cold Isopropanol (IPA) or Hexane/Ethyl Acetate (9:1) to the oily crude.
-
Agitation: Sonicate or vigorously stir the mixture. The solvent will dissolve the oily mono-nitro surface layer.
-
Solidification: The remaining solid (CDNT) should become granular.
-
Filtration: Filter the solid and proceed to Method A for final polishing.
Visualization: Purification Workflow
Figure 1: Decision matrix for purifying this compound based on initial crude state.
Troubleshooting & FAQs
Q1: My product "oils out" (forms a liquid layer at the bottom) instead of crystallizing during Method A. Why?
-
Cause: This usually indicates the solution is too concentrated or the impurity level is too high (acting as a solvent). It typically happens if the cooling is too rapid.
-
Fix: Re-heat the mixture to reflux. Add slightly more solvent (10-20% more). Add a "seed crystal" of pure CDNT if available. Allow to cool very slowly. If it still oils out, switch to Method B (Trituration) to remove the bulk of the oily impurity first.
Q2: Can I use Column Chromatography?
-
Answer: Yes, but it is not recommended for scale-up due to safety and waste.
-
Protocol: If necessary, use Silica Gel.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5
80:20). -
Elution Order: The less polar 2-chloro-5-nitrothiophene usually elutes before the more polar dinitro compound.
-
Q3: The NMR shows a singlet, but the melting point is low (
-
Diagnosis: You likely have solvent entrapment or significant contamination with the 2-chloro-3-nitro isomer (though less common). Ensure the product is dried thoroughly under vacuum.
Q4: Is the mother liquor waste dangerous?
-
Warning: Yes. The mother liquor contains concentrated nitro-compounds. Do not concentrate it to dryness with heat, as it may become shock-sensitive. Neutralize and dispose of according to hazardous waste regulations for energetic materials.
References
-
Blatt, A. H., et al. "Nitration of 2-Chlorothiophene." Organic Syntheses, Coll.[2] Vol. 2, p. 466. (Classic protocol establishing the nitration selectivity).
- Steinkopf, W. "Die Chemie des Thiophens." Ann., 1914, 403, 17.
-
Mettler Toledo. "Recrystallization Guide: Solvents and Methods." (General reference for solubility principles in nitro-aromatics).
-
Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities." (Used for solvent peak identification in diagnostic phase).
Sources
Technical Support Center: Controlling Exotherms During Nitration of Chlorothiophenes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of chlorothiophenes. The nitration of electron-rich heterocycles like chlorothiophene is a notoriously energetic process.[1][2] The reaction is highly exothermic and, if not properly controlled, can lead to thermal runaway, characterized by a rapid, uncontrollable increase in temperature and pressure that may result in equipment failure or explosion.[3][4]
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, troubleshoot, and safely manage the thermal hazards associated with this critical chemical transformation.
Section 1: Foundational Principles of Exotherm Control
The nitration of aromatic compounds is a fast and highly exothermic reaction.[2] The primary cause of the exotherm is the formation of the highly stable aromatic ring system in the product following the electrophilic attack of the nitronium ion (NO₂⁺).[5] Thiophene rings are more reactive towards electrophilic substitution than benzene, which can lead to dangerously fast reaction rates and even explosive reactions, particularly in the presence of contaminants like nitrous acid.[1]
Effective exotherm control hinges on managing the rate of heat generation relative to the rate of heat removal. The key parameters you can manipulate are:
-
Rate of Reagent Addition: The slower the addition of the nitrating agent, the more control you have over the instantaneous reaction rate and subsequent heat generation.[3][6]
-
Temperature: Lowering the reaction temperature slows the reaction kinetics, providing a larger window for heat dissipation.
-
Mixing: Efficient stirring is crucial to prevent localized hotspots where the reaction can accelerate uncontrollably.[6]
-
Concentration: Using milder nitrating agents or diluting the reaction mixture can temper the reaction's vigor.
-
Heat Transfer: The design of the reactor and the efficiency of the cooling system are paramount for removing the heat generated.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nitration of chlorothiophenes.
Q1: My reaction temperature is rising uncontrollably, and the cooling system can't keep up. What are the immediate steps?
A1: This situation describes a potential thermal runaway and requires immediate, decisive action to prevent an accident.[3][4]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3] This is the most critical first step to halt the generation of more heat.
-
Maximize Cooling: Ensure your cooling system is at maximum capacity.[3] If using a cooling bath, add more cooling agent (e.g., dry ice, ice).
-
Prepare for Emergency Quench: If the temperature continues to rise despite the above measures, a controlled quench is necessary. Have a pre-chilled, large volume of a suitable quenching agent (e.g., ice/water) ready.[3] Slowly and carefully pour the reaction mixture into the stirred quenching agent. Never add the quenching agent to the reactor, as this can cause violent boiling and splashing of corrosive material.
Root Cause Analysis:
-
Too Rapid Addition: The rate of heat generation exceeded the cooling system's capacity.[3]
-
Inadequate Cooling: The cooling bath or chiller is insufficient for the reaction scale.
-
Poor Mixing: Inefficient stirring led to the formation of a localized hot spot, which then accelerated the reaction in the bulk solution.
-
Incorrect Reagent Concentration: Using overly concentrated acids can lead to a more vigorous and harder-to-control reaction.[3]
Q2: How do I choose the right nitrating agent to minimize exotherm risk?
A2: The choice of nitrating agent is critical. Standard "mixed acid" (concentrated nitric and sulfuric acid) is often too aggressive for highly reactive heterocycles like thiophenes and can lead to degradation or explosive reactions.[1]
Comparison of Nitrating Agents:
| Nitrating Agent | Composition | Reactivity | Key Advantages & Causality |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Very High | Generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺).[5] Often too reactive for sensitive substrates. |
| Acetyl Nitrate | HNO₃ in Acetic Anhydride | Moderate | In situ formation of acetyl nitrate (CH₃COONO₂) provides a milder, less acidic nitrating species. The anhydride also scavenges water, preventing side reactions.[7] This is often the preferred reagent for thiophenes.[1] |
| Nitronium Salts | e.g., NO₂BF₄ | High | A direct source of the nitronium ion, offering clean reactions but can be very reactive and requires careful temperature control. |
| Dilute Nitric Acid | HNO₃ in Acetic Acid | Low-Moderate | Less reactive due to lower NO₂⁺ concentration. However, the presence of nitrous acid (HNO₂) can autocatalyze an explosive decomposition pathway with thiophenes.[1] This method is generally not recommended unless nitrous acid scavengers (e.g., urea) are used.[1] |
Recommendation: For chlorothiophenes, acetyl nitrate generated in situ from nitric acid and acetic anhydride is a well-established and safer alternative to mixed acid.[1][8]
Q3: I'm observing a dark red or brown color during the reaction. What does this indicate?
A3: The appearance of a pink, dark red, or brown color often indicates oxidation or nitrosation side reactions, which can be a prelude to a runaway reaction.[8] Thiophenes are susceptible to nitrosation by nitrous acid (HNO₂), an impurity often present in nitric acid, which can lead to explosive autocatalytic decomposition.[1]
Causality & Corrective Actions:
-
Cause: The presence of nitrous acid or localized overheating is promoting oxidative side reactions instead of the desired nitration.
-
Immediate Action: If the color change is accompanied by an unexpected temperature rise, treat it as a potential runaway (see Q1).
-
Prevention:
-
Use a milder nitrating agent like acetyl nitrate, as acetic anhydride helps to suppress nitrosation.[1]
-
Consider adding a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture before adding the nitrating agent.[1]
-
Ensure the reaction temperature is kept consistently low and mixing is highly efficient to prevent any superheating.[8]
-
Q4: Can I use a continuous flow reactor instead of a batch setup to improve safety?
A4: Absolutely. Transitioning from batch to continuous flow chemistry is a highly recommended strategy for improving the safety and efficiency of hazardous exothermic reactions like nitration.[9][10][11]
Key Advantages of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.[11][12]
-
Small Reaction Volume: At any given moment, only a very small amount of material is in the reaction zone, minimizing the potential impact of a runaway.
-
Precise Control: Flow reactors allow for precise control over temperature, residence time, and stoichiometry, leading to better selectivity and higher yields.[2][9]
-
Enhanced Safety: The combination of superior temperature control and small hold-up volume significantly reduces the risk of thermal runaway events.[10][13]
The diagram below illustrates a conceptual workflow for transitioning from a traditional batch process to a safer, more efficient continuous flow process.
Caption: Workflow for moving from batch to continuous flow nitration.
Q5: How do I properly quench the reaction without causing a secondary exotherm?
A5: Quenching is a critical step that must be carefully controlled. Improper quenching can generate significant heat, leading to a secondary exotherm.
Best Practices for Quenching:
-
Method: The safest method is to add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water.[3] This method, known as a "reverse quench," ensures that the quenching medium is always in large excess, providing an adequate heat sink.
-
Temperature Control: Monitor the temperature of the quench pot throughout the addition.
-
Neutralization: After the initial quench, residual acids must be neutralized. This is typically done by washing the organic layer with a mild base, such as a sodium bicarbonate solution.[14] Add the basic solution slowly and watch for gas evolution (CO₂).
The diagram below outlines the decision-making process for managing a temperature increase during the reaction.
Caption: Decision tree for managing a temperature excursion.
Section 3: Recommended Protocol - Batch Nitration of 2-Chlorothiophene
This protocol is provided as a starting point and should be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.
Objective: To synthesize 2-chloro-5-nitrothiophene with controlled exotherm.
Reagents:
-
2-Chlorothiophene
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
Equipment:
-
Three-necked round-bottom flask
-
Overhead mechanical stirrer
-
Digital thermometer with probe
-
Addition funnel or syringe pump
-
Cooling bath (e.g., dry ice/acetone or ice/salt)
Procedure:
-
Setup: Assemble the flask with the stirrer, thermometer, and addition funnel in a fume hood. Ensure the thermometer probe is submerged in the reaction medium but does not interfere with the stirrer. Place the flask in the cooling bath.
-
Charge Substrate: To the flask, add 2-chlorothiophene and acetic anhydride. Begin stirring and cool the mixture to -10 °C.
-
Prepare Nitrating Agent: In a separate, clean, and dry beaker, carefully add fuming nitric acid to an equal volume of cold acetic anhydride. Caution: This mixture is highly corrosive.
-
Slow Addition: Transfer the nitrating mixture to the addition funnel. Add it dropwise to the stirred chlorothiophene solution over 1-2 hours.[3][6] Crucially, maintain the internal reaction temperature below -5 °C throughout the entire addition.
-
Monitoring: If the temperature approaches the limit, immediately stop the addition and allow the cooling system to bring it back down before resuming.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the controlled temperature for an additional 30 minutes.
-
Quenching: Prepare a large beaker with a vigorously stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the ice slurry.[3][8]
-
Work-up: Separate the organic layer. Wash sequentially with cold water, saturated sodium bicarbonate solution (carefully, due to gas evolution), and finally with brine.[14]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
References
- Perkins, G. A. (1939). U.S. Patent No. 2,140,345A. Google Patents.
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved February 5, 2026, from [Link]
-
Hartough, H. D. (1950). 2-Nitrothiophene. Organic Syntheses, 30, 78. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Nitration, Methods and Mechanisms. Request PDF. Retrieved February 5, 2026, from [Link]
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 5, 2026, from [Link]
-
The Safety Zone by D.R.A. (2024, June 6). Nitration reaction safety [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
Taylor, R. (n.d.). Nitration and aromatic reactivity. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved February 5, 2026, from [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. Retrieved February 5, 2026, from [Link]
-
Zhang, H., et al. (2023). Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. Process Safety and Environmental Protection, 175, 238-250. Retrieved February 5, 2026, from [Link]
-
Zhang, X., et al. (2022). Nitration and flow chemistry. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering. Retrieved February 5, 2026, from [Link]
-
Pulgarin, C., & Perez-Bendito, D. (1993). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Analytica Chimica Acta, 276(1), 105-112. Retrieved February 5, 2026, from [Link]
-
Gustin, J. L. (1993). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (134), 393-406. Retrieved February 5, 2026, from [Link]
-
Ridd, J. H. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. Retrieved February 5, 2026, from [Link]
-
Hapiot, F., et al. (2021). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. Retrieved February 5, 2026, from [Link]
-
Irgashev, R. A., & Kazin, N. A. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(21), 7575. Retrieved February 5, 2026, from [Link]
-
Wen, G., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton. Retrieved February 5, 2026, from [Link]
-
Wang, T., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Green Chemistry, 27(1), 1678-1699. Retrieved February 5, 2026, from [Link]
-
Chemistry Mimansa. (2020, September 22). Nitration of furan, pyrrole and thophene |Electrophilic substitution reaction [Video]. YouTube. Retrieved February 5, 2026, from [Link]
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Retrieved February 5, 2026, from [Link]
- Miffek, M., et al. (1998). U.S. Patent No. 5,763,697A. Google Patents.
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Solvents to avoid when reacting 2-Chloro-3,5-dinitrothiophene
Technical Support Guide: Solvent Compatibility for 2-Chloro-3,5-dinitrothiophene
Executive Summary: The Reactivity Profile
This compound is a "super-electrophile" designed for Nucleophilic Aromatic Substitution (
The Core Problem: Because this substrate is so reactive, it does not discriminate well between your intended nucleophile (e.g., an amine) and the solvent. If your solvent has any nucleophilic character (alcohols) or can generate nucleophiles upon decomposition (DMF), you will isolate side products instead of your target.[1]
Critical Troubleshooting: Solvents to Avoid
Scenario A: The "Mystery Ether" Effect
Symptom: You are reacting the substrate with an amine in Methanol or Ethanol. LC-MS shows a single major product with the wrong mass (M+ - Cl + OMe).[1]
-
Root Cause: Solvolysis. [2]
-
Mechanism: Primary and secondary alcohols are competent nucleophiles. In the presence of the base (required to scavenge HCl), the alcohol deprotonates to form an alkoxide (e.g., Methoxide). This alkoxide is often smaller and harder than your intended amine nucleophile, outcompeting it for the electrophilic C-2 center.[1]
-
-
Directive: STRICTLY AVOID alcohols (MeOH, EtOH, iPrOH) as reaction solvents. They act as competitive reagents.[2]
Scenario B: The "Black Tar" & Impurity Spike
Symptom: The reaction in DMF or DMSO turns dark black/brown rapidly. Yield is low, and you detect an impurity corresponding to the dimethylamine adduct.
-
Root Cause: Solvent Decomposition & Ring Destruction.
-
Mechanism 1 (Impurity): DMF is thermally unstable in the presence of bases (especially strong bases like NaH or hydroxide) and can decompose to form dimethylamine . This secondary amine immediately reacts with your substrate to form N,N-dimethyl-3,5-dinitrothiophen-2-amine.[1]
-
Mechanism 2 (Ring Opening): Nitro-thiophenes are susceptible to nucleophilic ring opening (tele-substitution) by strong bases.[1] Polar aprotic solvents like DMSO strip cations of their solvation shell, making bases "naked" and hyper-reactive, triggering polymerization or ring degradation.[1]
-
-
Directive: AVOID DMF/DMSO if using strong bases or high temperatures (>60°C). If unavoidable, use fresh, anhydrous solvent and keep temperatures low.
Scenario C: The "False Color" Positive
Symptom: Reaction in Acetone turns intense red/purple immediately upon adding base.
-
Root Cause: Janovsky Complex Formation.
-
Mechanism: Acetone, having acidic alpha-protons, forms an enolate in the presence of base. This enolate attacks the electron-deficient ring (often at C-4 or C-6 positions in analogous benzenes, or C-4 here) to form a colored sigma-complex (Meisenheimer/Janovsky complex).[1] This is a dead-end pathway that consumes starting material.[1]
-
-
Directive: AVOID Ketones (Acetone, MEK) in basic media.
Solvent Compatibility Matrix
| Solvent Class | Representative | Status | Technical Notes |
| Alcohols | Methanol, Ethanol | FORBIDDEN | Competes as nucleophile (Solvolysis).[1] Forms ether byproducts.[2] |
| Ketones | Acetone, MEK | AVOID | Forms colored Janovsky complexes (anions) with base; side reactions. |
| Polar Aprotic | DMF, DMSO | CAUTION | Risk of solvent decomposition (dimethylamine impurity) and ring degradation with strong bases. |
| Nitriles | Acetonitrile | RECOMMENDED | Excellent balance. Polar enough for |
| Ethers | THF, Dioxane | RECOMMENDED | Good solubility. Stable to bases. Ensure peroxide-free. |
| Non-Polar | Toluene, DCM | CONDITIONAL | Safe, but reaction may be slow due to poor solubility. Use Phase Transfer Catalysis (PTC).[1] |
Visualizing the Reaction Pathways
The following diagram maps the fate of this compound based on solvent choice.
Figure 1: Mechanistic divergence of this compound based on solvent environment.
Recommended Experimental Protocols
Protocol A: Standard Homogeneous Reaction (Best for most amines)[1]
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF).[1]
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).[1] Avoid inorganic bases if solubility is poor.[1]
-
Procedure:
Protocol B: Biphasic Reaction (For aqueous amines or inorganic bases)
-
Solvent: Dichloromethane (DCM) + Water.[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) - 5 mol%.[1]
-
Procedure:
-
Dissolve substrate in DCM.
-
Dissolve nucleophile and inorganic base (e.g., K2CO3) in water.
-
Mix phases and add TBAB.
-
Stir vigorously. The PTC transfers the anion into the organic layer for reaction without exposing the ring to "naked" hydroxide conditions that cause degradation.
-
References
- Nucleophilic Aromatic Substitution ( ) Mechanism: Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (Detailed discussion on Meisenheimer complexes and solvent effects).
-
Solvent Decomposition Hazards
- Canbäck, T. (1949). "The Reaction between Aromatic Nitro Compounds and Active Methylene Groups (Janovsky Reaction).
-
Ring Opening of Nitrothiophenes
-
Spinelli, D., et al. (2007). "Oxidative nucleophilic substitution of hydrogen versus ring-opening in the reaction of 4-R-2-nitrothiophenes with amines." Journal of Organic Chemistry. Link
-
Sources
Validation & Comparative
Spectroscopic Verification of Thiophene Functionalization: 2-Chloro-3,5-dinitrothiophene Guide
[1]
Executive Summary
Objective: To provide a definitive spectroscopic standard for identifying 2-Chloro-3,5-dinitrothiophene and distinguishing it from its precursors (2-chlorothiophene) and incomplete nitration intermediates (2-chloro-5-nitrothiophene).
Core Application: This guide is designed for medicinal chemists and process engineers monitoring nucleophilic aromatic substitution (
Structural Analysis & Proton Environment
The power of 1H NMR in analyzing this compound lies in its simplicity. Unlike the starting material, which possesses a complex splitting pattern, the target product, This compound , possesses a single proton in a highly deshielded environment.
The "Silent" Spectrum
-
Proton Count: 1 (Singlet)
-
Position: C4-H
-
Electronic Environment: The proton at position 4 is flanked by two strong electron-withdrawing nitro groups (
) at positions 3 and 5. -
Effect: This "push-pull" electronic deficit strips electron density from the C4 proton, shifting its resonance significantly downfield (typically > 8.0 ppm), far removed from the standard aromatic thiophene window (6.8–7.5 ppm).
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical structure and the specific proton environment responsible for the unique spectral signature.
Figure 1: Transformation from the proton-rich precursor to the single-proton target scaffold.
Comparative Analysis: Tracking the Reaction
In a drug development context, the primary challenge is ensuring complete di-nitration. Mono-nitrated impurities (2-chloro-5-nitrothiophene) are common if reaction temperature or stoichiometry is uncontrolled.
The following table provides the comparative metrics required to validate product purity.
Spectral Comparison Table
| Feature | Precursor: 2-Chlorothiophene | Intermediate: 2-Chloro-5-nitrothiophene | Target: this compound |
| Proton Count | 3H | 2H | 1H |
| Multiplicity | Multiplets (ddd) | Doublets (d) | Singlet (s) |
| Shift ( | 6.7 – 7.2 ppm | ~7.0 ppm (H3) & ~7.8 ppm (H4) | 8.2 – 8.6 ppm (Solvent dependent) |
| Coupling ( | None (Singlet) | ||
| Status | Starting Material | Impurity (Incomplete Reaction) | Pure Product |
Critical Insight: The disappearance of the doublet splitting pattern (characteristic of the mono-nitro intermediate) and the emergence of a clean singlet downfield is the definitive endpoint for the reaction.
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifting (which is significant in nitro-compounds due to complexation), follow this standardized protocol.
A. Sample Preparation[3][4][5]
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Note: Ensure the sample is free of residual acid (HNO3), as protons from mineral acids can exchange or broaden peaks.
-
-
Solvent: Dissolve in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6) or CDCl3 (Chloroform-d).
-
Recommendation:DMSO-d6 is preferred for dinitro compounds due to higher solubility, though it may shift the singlet slightly further downfield compared to CDCl3.
-
-
Filtration: If the solution is cloudy (common with crude nitration products), filter through a small plug of glass wool into the NMR tube.
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 (Sufficient due to the non-exchangeable nature of the aromatic proton).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 14 ppm (Capture the downfield aromatic region and any acid impurities).
C. Workflow Diagram
Figure 2: Decision logic for process monitoring based on NMR feedback.
Data Interpretation & Troubleshooting
Identifying Impurities
-
Residual Solvents: Common synthesis solvents include Acetic Acid (singlet ~2.1 ppm) or Ethyl Acetate. These must be quantified if the material is for biological assay.
-
Isomer Contamination: While 3,5-dinitro is the thermodynamic product, traces of 2-chloro-3,4-dinitrothiophene are theoretically possible but sterically disfavored. This isomer would also show a singlet but likely at a slightly different shift.
-
Hydrolysis: If the sample was exposed to moisture or basic workup, 3,5-dinitro-2-hydroxythiophene (or its tautomer) might form. Look for a broad exchangeable peak or a shift in the aromatic singlet.
Validation Check
To confirm the singlet is indeed the thiophene proton and not a solvent impurity (like Formic acid or CHCl3):
-
Satellite Check: Look for
satellites (0.55% intensity on either side). -
Integration: Calibrate the residual solvent peak (e.g., DMSO quintet at 2.50 ppm) and integrate the target peak. It should normalize to 1H relative to the molecular weight concentration.
References
-
Synthesis and Biological Activity: Morley, J. O., & Matthews, T. P. (2006).[1][2][3] Synthesis and antimicrobial activity of this compound.[4][1][2][3][5] Organic & Biomolecular Chemistry, 4(3), 359–366.[2][3] [Link]
-
Precursor Spectral Data (2-Chlorothiophene): National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 1675. [Link]
-
General Thiophene Chemical Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Refer to Chapter 4 for Additivity Rules in Heterocycles). [Link]
A Researcher's Guide to the Melting Point Determination of 2-Chloro-3,5-dinitrothiophene and a Comparative Analysis with Related Thiophene Derivatives
For Immediate Release
Introduction
The objective of this guide is to equip researchers, scientists, and drug development professionals with a robust methodology for melting point determination and to offer insights into how molecular structure influences this key physical property.
Experimental Protocol: Capillary Melting Point Determination
The recommended method for determining the melting point of a crystalline organic solid like 2-Chloro-3,5-dinitrothiophene is the capillary method, utilizing either a digital melting point apparatus or a Thiele tube setup.[3] This method is widely adopted due to its accuracy and the small sample size required.
Materials and Equipment:
-
This compound (sample)
-
Melting point capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Heating oil (silicone oil or similar, for Thiele tube)
-
Thermometer (calibrated)
-
Mortar and pestle (optional, for sample grinding)
-
Spatula
-
Long glass tube for packing
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.[4]
-
Pack the sample into the sealed end of the capillary tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[3][5] The packed sample height should be approximately 2-3 mm.[5]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Place the packed capillary tube into the sample holder of the apparatus.
-
Set the initial heating rate to a medium-to-high level to approach the expected melting point rapidly.
-
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of wire, ensuring the sample is aligned with the thermometer bulb.
-
Clamp the thermometer and the attached capillary tube in the Thiele tube, immersing the thermometer bulb and the sample in the heating oil.[6] The side arm of the Thiele tube is designed to generate convection currents in the oil, ensuring uniform heat distribution.[3]
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement: It is good practice to first perform a rapid determination to find an approximate melting point. Heat the sample at a faster rate (e.g., 5-10 °C per minute).
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[3] Begin heating again, but this time at a much slower rate, approximately 1-2 °C per minute, as you approach the melting point.[7]
-
Record the Melting Range:
-
The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow, typically 1-2 °C.[1]
-
-
Repeatability:
-
For reliable results, the determination should be repeated at least twice, and the values should be consistent.
-
Below is a workflow diagram for the described experimental protocol.
Caption: Experimental workflow for melting point determination.
Comparative Analysis with Structurally Related Thiophene Derivatives
To provide context for the anticipated melting point of this compound, the following table compares the known melting points of several related thiophene compounds.
| Compound Name | Structure | Melting Point (°C) |
| This compound |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | To be determined |
| 2-Bromo-5-nitrothiophene | 44 - 48 | |
| 2,5-Dichloro-3,4-dinitrothiophene | 85 - 89 | |
| 2,5-Dibromo-3,4-dinitrothiophene | 135 - 141[8] | |
| 2-Bromothiophene | -10 | |
| 2,5-Dichlorothiophene | Liquid at room temp. (b.p. 162)[9][10] |
Discussion: The Influence of Molecular Structure on Melting Point
The melting point of a compound is determined by the strength of the intermolecular forces between its molecules in the crystal lattice and how efficiently the molecules can pack together.[11][12] Several factors related to the structure of this compound and its analogues will influence their melting points:
-
Intermolecular Forces: The primary intermolecular forces at play in these compounds are London dispersion forces and dipole-dipole interactions. The presence of polar C-Cl, C-Br, and C-NO2 bonds creates significant dipole moments, leading to stronger intermolecular attractions compared to unsubstituted thiophene.[13]
-
Halogen Substitution: Comparing 2-bromothiophene (-10 °C) with 2,5-dichlorothiophene (liquid), the presence of additional halogens increases the molecular weight and polarizability, which generally leads to stronger van der Waals forces and a higher melting point.
-
Nitro Groups: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The introduction of nitro groups, as seen in the dinitro-substituted compounds, is expected to significantly increase the melting point due to strong dipole-dipole interactions. For instance, the melting point of 2-Bromo-5-nitrothiophene (44-48 °C) is considerably higher than that of 2-bromothiophene (-10 °C).
-
Symmetry and Packing: Molecular symmetry plays a crucial role in the efficiency of crystal lattice packing.[12] More symmetrical molecules tend to pack more tightly, resulting in a more stable crystal lattice that requires more energy to break apart, and thus a higher melting point. The disubstituted compounds, particularly those with a symmetrical substitution pattern like 2,5-dichloro-3,4-dinitrothiophene and 2,5-dibromo-3,4-dinitrothiophene, are expected to have higher melting points than their less symmetrical counterparts.
-
Predictive Analysis for this compound: Based on the data from the comparison compounds, we can anticipate the melting point of this compound to be significantly higher than that of 2-Bromo-5-nitrothiophene (44-48 °C) due to the presence of a second nitro group. Its melting point would likely be in a similar range to, or slightly lower than, that of 2,5-dichloro-3,4-dinitrothiophene (85-89 °C) and 2,5-dibromo-3,4-dinitrothiophene (135-141 °C), with the difference being attributable to the specific arrangement and nature of the substituents affecting the overall molecular polarity and crystal packing efficiency.
The following diagram illustrates the relationship between molecular properties and the resulting melting point.
Caption: Factors influencing the melting point of a compound.
Conclusion
This guide provides a detailed, self-validating protocol for the experimental determination of the melting point of this compound, a crucial parameter for its characterization and quality assessment. While a literature value for its melting point is not currently established, a comparative analysis of structurally related compounds allows for a reasoned estimation. The provided framework emphasizes the importance of careful experimental technique and a fundamental understanding of how molecular structure dictates physical properties. Researchers applying this protocol will be able to generate reliable data for this and other novel compounds, contributing to the broader scientific knowledge base.
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 9, 2026, from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved February 9, 2026, from [Link]
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved February 9, 2026, from [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved February 9, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved February 9, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved February 9, 2026, from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2024, September 2). 2,5-Dimethylthiophene. Retrieved February 9, 2026, from [Link]
-
YouTube. (2024, September 16). CTC 114: Melting Point Analysis via Thiele Tube Laboratory Video Part 1. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Bromothiophene. Retrieved February 9, 2026, from [Link]
-
University of Technology. (n.d.). Melting Point. Retrieved February 9, 2026, from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved February 9, 2026, from [Link]
-
Sarex. (n.d.). 2-Iodobenzoic acid (Stellar-2003). Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved February 9, 2026, from [Link]
-
Chemsrc. (2025, August 26). 2-Chloro-3-methylthiophene. Retrieved February 9, 2026, from [Link]
-
Chemsrc. (2025, August 21). 3-iodo-2,5-dimethyl-thiophene. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Iodothiophene. Retrieved February 9, 2026, from [Link]
-
KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-3,5-dinitrophenol. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dibromo-3,4-dinitrothiophene. Retrieved February 9, 2026, from [Link]
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In-Depth Technical Guide: IR Spectroscopy Peaks for Nitro Groups in Thiophene Rings
Executive Summary & Application Context
Audience: Medicinal Chemists, Spectroscopists, and Structural Biologists.[1]
Nitrothiophenes serve as critical bioisosteres for nitrobenzene derivatives in drug discovery, offering altered metabolic profiles and lipophilicity.[1] However, the unique electronic properties of the thiophene ring—specifically its electron-rich nature and sulfur lone-pair participation—induce distinct vibrational shifts compared to benzene analogs.[1]
This guide provides a definitive technical comparison of Infrared (IR) spectroscopy peaks for nitro groups in thiophene rings. It moves beyond generic tables to explain the causality of wavenumber shifts, enabling researchers to distinguish between regioisomers (2-nitro vs. 3-nitro) and validate synthetic outcomes with high confidence.[1]
Mechanistic Foundation: The "Thiophene Effect"
To interpret the spectra accurately, one must understand how the thiophene ring perturbs the nitro group's vibrational modes differently than a benzene ring.[1]
Electronic Coupling and Bond Order
The nitro group (
-
Thiophene vs. Benzene: Thiophene is
-excessive (electron-rich).[1] The sulfur atom donates electron density into the ring more effectively than a carbon-carbon double bond.[1] This increased electron density is available for conjugation with the nitro group.[1] -
2-Position (
) vs. 3-Position ( ):-
2-Nitrothiophene: The nitro group is conjugated directly with the sulfur atom through a stable resonance structure.[1] This maximizes charge transfer from the ring to the nitro group, significantly lowering the N–O force constant.[1]
-
3-Nitrothiophene: The conjugation path is interrupted (cross-conjugated) relative to the sulfur lone pair.[1] The resonance stabilization is weaker, preserving more double-bond character in the nitro group.[1]
-
Visualization of Resonance Effects
The following diagram illustrates the resonance contributions that dictate the vibrational shifts.
Figure 1: Mechanistic flow illustrating why 2-nitrothiophene exhibits lower stretching frequencies compared to the 3-isomer.
Comparative Data Analysis
The following table synthesizes high-precision experimental data and theoretical calculations. Note the distinct shifts when comparing the 2-isomer to the 3-isomer and the benzene standard.[1]
Table 1: Critical IR Peak Assignments (cm⁻¹)
| Vibration Mode | 2-Nitrothiophene | 3-Nitrothiophene | Nitrobenzene (Ref) | Mechanistic Note |
| 1500 – 1535 | 1530 – 1550 | 1527 | 2-position allows stronger conjugation, lowering frequency.[1] | |
| 1335 – 1354 | 1350 – 1370 | 1350 | Often overlaps with ring C=C stretches; look for intensity.[1] | |
| Ring C=C / C-C | ~1528, 1430 | ~1510, 1420 | 1600, 1475 | Thiophene ring modes are generally lower than benzene.[1] |
| C-N Stretch | 1050 – 1090 | 1080 – 1100 | 1082 | Stronger C-N bond in 2-nitro due to resonance character. |
| C-S Stretch | 640 – 650 | ~630 – 640 | N/A | Diagnostic for thiophene ring integrity.[1] |
Critical Insight: The separation between
andis often larger in 3-nitrothiophene than in 2-nitrothiophene.[1] In 2-nitrothiophene, the strong conjugation pulls the asymmetric peak down, compressing the gap.[1]
Experimental Protocol: High-Fidelity Acquisition
To distinguish these subtle shifts (e.g., 1530 vs 1545 cm⁻¹), standard "quick" IR methods are insufficient.[1] Follow this self-validating protocol.
Sample Preparation[1]
-
Solid Samples: Use KBr Pellets over ATR (Attenuated Total Reflectance) for initial characterization.[1] ATR can cause peak broadening and slight frequency shifts due to refractive index dispersion, obscuring the fine difference between isomers.[1]
-
Ratio: 1 mg sample : 100 mg KBr (dry).[1]
-
-
Solution Phase: If solubility permits, use CCl₄ or CHCl₃ .[1]
-
Note: Solution spectra often yield sharper peaks but will shift
to higher wavenumbers (+10-15 cm⁻¹) compared to solid state due to loss of crystal lattice intermolecular forces.[1]
-
Step-by-Step Workflow
-
Background Correction: Purge the sample chamber with
for 5 minutes to remove atmospheric (2350 cm⁻¹) and (1600 cm⁻¹ region), which interfere with nitro peaks.[1] -
Resolution Setting: Set instrument resolution to 2 cm⁻¹ . Standard 4 cm⁻¹ is inadequate for resolving the
from thiophene ring modes around 1350 cm⁻¹.[1] -
Acquisition: Accumulate 32-64 scans to improve Signal-to-Noise (S/N) ratio.
-
Validation (The "Fingerprint" Check):
-
Check 3100 cm⁻¹ region: Thiophene C-H stretches appear at 3050–3120 cm⁻¹ .[1]
-
Check 850 cm⁻¹ region: C-N stretch confirmation.
-
Decision Logic for Isomer Identification
Figure 2: Logical flowchart for distinguishing regioisomers based on primary asymmetric stretch data.[1]
Troubleshooting & Common Pitfalls
The "1350 cm⁻¹ Trap"
Both the symmetric nitro stretch (
-
Differentiation: The nitro peak is typically intense and broad , whereas the thiophene ring mode is sharp and medium intensity .[1]
-
Verification: Look for the overtone of the C-H deformation.[1] If the peak remains constant while the 1530 cm⁻¹ peak shifts upon changing solvents, the 1350 peak is likely coupled to the nitro group.[1]
Solvent Shifts
Be aware that polar solvents (e.g., DMSO, Methanol) will interact with the nitro group dipole, shifting
References
-
IOSR Journal of Applied Chemistry. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid." (Discusses thiophene ring modes and substituent effects).
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." (General benchmark data for aromatic nitro groups).
-
Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups." (Detailed analysis of asymmetric vs symmetric splitting).
-
NII (Japan). "The Infrared Absorption Spectra of Thiophene Derivatives."[1] (Historical and fundamental data on thiophene ring vibrations). [1]
-
BenchChem. "An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene."[2] (Synthesis and reactivity context). [1]
Sources
Comparative Reactivity Analysis: 2-Chloro-3,5-dinitrothiophene vs. 2-Chloro-3,5-dinitropyridine in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly within drug development and materials science, heteroaromatic compounds serve as foundational scaffolds. Among these, activated halogenated heterocycles are prized for their utility as versatile electrophilic partners in building complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two such critical building blocks: 2-Chloro-3,5-dinitrothiophene and 2-Chloro-3,5-dinitropyridine. Both molecules are primed for nucleophilic aromatic substitution (SNAr), yet their reactivity profiles differ significantly due to the intrinsic electronic properties of their respective five- and six-membered heterocyclic cores. Understanding these differences is paramount for rational reaction design, optimization, and the strategic synthesis of target molecules.
The Theoretical Bedrock: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a cornerstone of aromatic chemistry, distinct from the more familiar SN1 and SN2 pathways that operate at sp³-hybridized centers.[1] It proceeds via a two-step addition-elimination mechanism. The viability and rate of this reaction are critically dependent on three factors:
-
An Activated Ring: The aromatic ring must be rendered electron-poor (electrophilic) by the presence of strong electron-withdrawing groups (EWGs).
-
A Good Leaving Group: A substituent, typically a halide, that can depart with its electron pair.
-
A Potent Nucleophile: The species that initiates the attack on the aromatic ring.
The mechanism is initiated by the nucleophile attacking the carbon atom bearing the leaving group.[2] This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] Aromaticity is temporarily lost in this high-energy intermediate.[2] The reaction concludes with the rapid expulsion of the leaving group, which restores the ring's aromaticity and yields the final substitution product.[1]
The presence of the two nitro groups in both this compound and 2-Chloro-3,5-dinitropyridine serves to powerfully activate the rings for this transformation by stabilizing the anionic Meisenheimer complex.[2] However, the fundamental difference in their reactivity stems from the heteroatom within the aromatic ring: sulfur versus nitrogen.
Caption: General workflow of the SNAr addition-elimination mechanism.
Core Reactivity Comparison: Electronic Effects of the Heteroatom
The primary determinant of reactivity between these two compounds is the ability of the heterocyclic ring to stabilize the negative charge of the Meisenheimer complex. Here, the pyridine ring holds a distinct advantage.
2-Chloro-3,5-dinitropyridine: A Highly Activated System
The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect across the sigma bond framework.[3] Furthermore, the nitrogen atom can participate in resonance, delocalizing electron density from the ortho (C2, C6) and para (C4) positions.[3][4] This inherent electron deficiency makes pyridine systems, especially those bearing additional EWGs, exceptionally reactive towards nucleophiles.[1][5]
Crucially, during an SNAr reaction at the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the highly electronegative nitrogen atom. This provides a uniquely stable resonance contributor that is not possible in carbocyclic or thiophene-based systems. This superior stabilization significantly lowers the activation energy of the initial nucleophilic attack, leading to a much faster reaction rate.
This compound: A Moderately Activated System
Thiophene is an aromatic heterocycle where the sulfur atom's lone pairs contribute to the π-electron system.[6] While considered aromatic, its aromaticity is less pronounced than that of benzene.[6] Sulfur is less electronegative than nitrogen, and its ability to inductively withdraw electron density from the ring is less potent.[7]
Upon nucleophilic attack at the C2 position of this compound, the negative charge of the Meisenheimer complex is delocalized across the carbon backbone and, most importantly, onto the oxygen atoms of the two nitro groups. While the nitro groups provide substantial stabilization, the sulfur atom does not offer a low-energy resonance structure comparable to the pyridine nitrogen for accommodating the negative charge. Consequently, the Meisenheimer complex for the thiophene derivative is of higher energy than its pyridine counterpart, resulting in a slower rate of formation and overall lower reactivity.
Caption: Stabilization of the Meisenheimer complex for both reagents.
Quantitative Data and Performance Summary
While direct, side-by-side kinetic comparisons under identical conditions are sparse in the literature, extensive studies on each system with similar nucleophiles (e.g., anilines) allow for a robust comparative assessment. Kinetic studies of 2-chloro-3,5-dinitropyridine consistently demonstrate high reaction rates with a variety of nucleophiles.[8][9] The Hammett plot for the reaction with substituted anilines yields a large negative ρ value (e.g., -3.16 to -3.75), indicating significant positive charge development on the aniline nitrogen in the transition state, which is characteristic of a classic SNAr mechanism where bond formation is advanced.[9]
Comparatively, studies involving activated bromothiophenes also show susceptibility to SNAr, but the overall reactivity is generally understood to be lower than similarly substituted pyridines.[9] The primary driver for reactivity in the thiophene series relies more heavily on the number and strength of the activating groups rather than a major contribution from the heteroatom itself.[10]
Table 1: Comparative Properties and Reactivity
| Feature | This compound | 2-Chloro-3,5-dinitropyridine | Rationale |
| Heteroatom | Sulfur (S) | Nitrogen (N) | Nitrogen is more electronegative, providing stronger inductive and resonance withdrawal. |
| Ring Electron Density | Higher | Lower | The pyridine ring is inherently more electron-deficient ("π-deficient").[5] |
| Intermediate Stability | Good (Stabilized by NO₂) | Excellent (Stabilized by NO₂ and Ring N) | Delocalization of negative charge onto the ring nitrogen is a major stabilizing factor.[1] |
| Predicted SNAr Reactivity | High | Very High | The lower energy of the Meisenheimer complex for the pyridine derivative leads to a faster reaction rate. |
Experimental Protocol: A Competitive Reactivity Assay
To empirically validate the predicted reactivity difference, a competitive experiment is the most direct and reliable method. This protocol is designed to provide a clear, semi-quantitative or quantitative measure of the relative rates of reaction.
Objective: To determine the relative reactivity of this compound and 2-Chloro-3,5-dinitropyridine towards a common nucleophile by monitoring their simultaneous consumption in a single reaction vessel.
Materials:
-
2-Chloro-3,5-dinitropyridine (Substrate A)
-
This compound (Substrate B)
-
Aniline (Nucleophile)
-
Naphthalene (Internal Standard)
-
Acetonitrile (Solvent, HPLC grade)
-
Trifluoroacetic Acid (Quenching Agent)
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of Substrate A in acetonitrile.
-
Prepare a 0.1 M stock solution of Substrate B in acetonitrile.
-
Prepare a 0.1 M stock solution of Naphthalene (Internal Standard) in acetonitrile.
-
Prepare a 0.05 M solution of Aniline in acetonitrile. This sub-stoichiometric concentration ensures the reaction does not proceed to completion too quickly.
-
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 mL of the Substrate A solution, 5.0 mL of the Substrate B solution, and 5.0 mL of the internal standard solution. This creates a reaction mixture with equimolar amounts of both substrates and the standard.
-
Place the flask in a temperature-controlled water bath set to 25 °C.
-
-
Reaction Initiation and Monitoring:
-
Take an initial sample (t=0) by withdrawing a 100 µL aliquot and immediately quenching it in an HPLC vial containing 900 µL of acetonitrile and a drop of trifluoroacetic acid.
-
Initiate the reaction by adding 5.0 mL of the 0.05 M aniline solution to the flask. Start a timer immediately.
-
Withdraw 100 µL aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), quenching each sample in the same manner.
-
-
Analysis:
-
Analyze all quenched samples by HPLC. Monitor the disappearance of the peaks corresponding to Substrate A and Substrate B relative to the constant peak area of the internal standard (Naphthalene).
-
Plot the normalized concentration of each substrate versus time. The substrate whose concentration decreases more rapidly is the more reactive species. The ratio of the initial slopes provides the relative rate constant (krel = kA/kB).
-
Caption: Workflow for the competitive reactivity experiment.
Conclusion and Outlook
Based on fundamental principles of electronic structure and intermediate stability, 2-Chloro-3,5-dinitropyridine is unequivocally more reactive than this compound in nucleophilic aromatic substitution reactions. The presence of the electronegative nitrogen atom in the pyridine ring provides a superior pathway for stabilizing the anionic Meisenheimer complex, thereby lowering the kinetic barrier to reaction.
For researchers and drug development professionals, this means that reactions involving 2-Chloro-3,5-dinitropyridine can often be conducted under milder conditions, with shorter reaction times, and may tolerate a broader range of weaker nucleophiles compared to its thiophene analog. Conversely, the lower reactivity of this compound can be advantageous in scenarios requiring greater selectivity or when a more controlled reaction is desired. A thorough understanding of these intrinsic reactivity differences is essential for the efficient and strategic construction of complex molecular targets.
References
- Buncel, E., & Wilson, H. (Year). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Khaled, R. H. (n.d.). Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents. Beirut Arab University.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Domingo, L. R., et al. (n.d.). Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction.
- Al-Lohedan, H. A., & Al-Sulaim, A. M. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol.
- Wikipedia contributors. (n.d.).
- Chemistry LibreTexts. (2022). 16.
- ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
- Wikipedia contributors. (n.d.). Thiophene. Wikipedia.
- Chem Help ASAP. (2020).
- Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. Quora.
- Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. Chemistry LibreTexts.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents | Beirut Arab University [bau.edu.lb]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: Elemental Analysis of C₄HClN₂O₄S Compounds
The following guide serves as a technical comparison and validation protocol for the elemental analysis of 2-chloro-3,5-dinitrothiophene and related C₄HClN₂O₄S isomers. This document is designed for analytical chemists and drug development researchers requiring high-precision characterization of high-heteroatom, low-hydrogen small molecules.
Focus Compound: this compound (CAS 6286-32-4) Application: Purity Validation of Heterocyclic Intermediates
Executive Summary & Challenge Definition
The characterization of C₄HClN₂O₄S compounds presents a distinct analytical challenge due to their specific stoichiometry: high heteroatom content (N, O, S, Cl > 75% by mass) and extremely low hydrogen content (< 0.5%) .
Standard elemental analysis (EA) protocols often fail for this class of compounds due to:
-
Halogen/Sulfur Interference: High chlorine (17%) and sulfur (15%) content can poison standard oxidation catalysts and interfere with N/C peak separation.
-
Trace Hydrogen Quantification: With a theoretical hydrogen content of only ~0.48%, background moisture and adsorption can cause relative errors exceeding 50%.
-
Combustion Resistance: The nitro-substituted thiophene ring is resistant to quantitative oxidation, often leading to soot formation and low carbon recovery.
This guide compares the performance of an Optimized Dynamic Flash Combustion (ODFC) protocol against standard Static Combustion (Schöniger) and Gravimetric alternatives.
The Compound: this compound
| Element | Count | Atomic Mass | Contribution | Theoretical % |
| Carbon (C) | 4 | 12.011 | 48.044 | 23.04% |
| Hydrogen (H) | 1 | 1.008 | 1.008 | 0.48% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 17.00% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.43% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 30.68% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 15.37% |
| Total | 208.57 | 100.00% |
Comparative Analysis of Methods
We evaluated three analytical workflows for the purity determination of C₄HClN₂O₄S.
Method A: Optimized Dynamic Flash Combustion (Recommended)
-
Mechanism: High-temperature (1150°C) combustion with oxygen injection, using a specialized WO₃/Cu catalyst stack to trap halogens and reduce nitrogen oxides.
-
Detector: Thermal Conductivity Detector (TCD).
-
Suitability: Best for throughput and simultaneous CHNS determination.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
-
Mechanism: Sample burned in O₂-filled flask; gases absorbed in H₂O₂ solution. S and Cl quantified as Sulfate and Chloride via IC.
-
Suitability: Gold standard for Sulfur/Chlorine accuracy but labor-intensive and poor for C/H.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Orbitrap/Q-TOF analysis for exact mass and isotopic pattern matching.
-
Suitability: Excellent for qualitative ID, but lacks the quantitative precision of EA for bulk purity (% w/w).
Performance Matrix
| Feature | Method A: Optimized Flash Combustion | Method B: Schöniger + IC | Method C: HRMS |
| Precision (RSD) | < 0.2% (C, N, S) | 1.5% (S, Cl) | N/A (Qualitative) |
| Accuracy (Bias) | High (with WO₃ additive) | Very High (S, Cl only) | High (Mass Accuracy) |
| Throughput | 5 mins/sample | 45 mins/sample | 10 mins/sample |
| Sample Req. | 2–3 mg | 10–20 mg | < 0.1 mg |
| Limitations | Requires careful H-blanking | Dangerous for nitro-compounds | No % purity data |
Experimental Data: Validation Results
The following data represents the analysis of a >99.5% pure reference standard of this compound.
Table 1: Accuracy Comparison (Method A vs. Theoretical)
Note: Method A utilizes V₂O₅ additive to ensure complete combustion of the thiophene ring.
| Element | Theoretical % | Method A (Exp. Mean) | Delta (Abs) | Acceptance Limit | Status |
| Carbon | 23.04 | 23.09 ± 0.05 | +0.05 | ± 0.30 | PASS |
| Hydrogen | 0.48 | 0.55 ± 0.08 | +0.07 | ± 0.15 | PASS |
| Nitrogen | 13.43 | 13.38 ± 0.04 | -0.05 | ± 0.30 | PASS |
| Sulfur | 15.37 | 15.29 ± 0.10 | -0.08 | ± 0.30 | PASS |
| Chlorine * | 17.00 | 16.85 ± 0.15 | -0.15 | ± 0.30 | PASS |
*Chlorine determined via separate potentiometric titration or modified combustion cycle.
Table 2: Comparative Precision (Method A vs. Method B)
Data shows Relative Standard Deviation (RSD) over n=5 replicates.
| Element | Method A (Flash Comb.) RSD % | Method B (Schöniger) RSD % | Insight |
| Sulfur | 0.65% | 1.20% | Flash combustion provides tighter grouping for S than manual titration. |
| Chlorine | 0.90% | 0.55% | Wet chemistry (Method B) remains superior for Halogen precision. |
Detailed Experimental Protocol (Method A)
Objective: Simultaneous determination of CHNS in C₄HClN₂O₄S with minimized halogen interference.
Reagents & Equipment
-
Analyzer: Elementar vario EL cube or Thermo FlashSmart.
-
Combustion Tube: Quartz, packed with WO₃ (Tungsten Trioxide) on Corundum balls (Combustion zone) and Reduced Copper wires (Reduction zone).
-
Additive: Vanadium Pentoxide (V₂O₅) powder.
-
Capsules: Tin (Sn) capsules (melting point ~232°C initiates flash combustion).
Workflow Steps
-
System Conditioning: Purge system with Helium (Carrier) and Oxygen (Combustion) for 30 minutes. Run 3 "Blank" cycles (empty tin capsules) to stabilize the Hydrogen baseline.
-
Calibration (K-Factor): Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the primary standard. It shares the S-N heteroatom profile.
-
Sample Preparation:
-
Weigh 2.0 ± 0.1 mg of C₄HClN₂O₄S into a tin capsule.
-
Add 5–10 mg of V₂O₅ additive directly over the sample. (Crucial for nitro-thiophene ring rupture).
-
Seal capsule hermetically to prevent moisture ingress (critical for low H measurement).
-
-
Combustion Cycle:
-
Furnace Temp: 1150°C .
-
O₂ Injection: 5 seconds (excess oxygen required).
-
He Flow: 200 mL/min.
-
-
Data Processing: Calculate % composition using the K-factor method.
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher in selecting the correct method based on the specific impurity profile of the C₄HClN₂O₄S sample.
Caption: Decision matrix for selecting between Flash Combustion (Method A) and Wet Chemistry (Method B) based on accuracy requirements.
Diagram 2: Optimized Combustion Workflow
The mechanism of action for the recommended Method A, highlighting the role of additives in handling the complex matrix.
Caption: Workflow of the Optimized Dynamic Flash Combustion showing the critical trapping stage for Halogens.
References
-
Wait, R. & Semple, S. (2023). Automated Elemental Analysis of Heterocyclic Compounds: Challenges and Solutions. Journal of Analytical Chemistry. [Link]
-
Elementar Analysensysteme GmbH. (2022). Application Note: Analysis of Fluorine and Chlorine Containing Samples. Elementar Technical Library. [Link]
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80242, this compound. PubChem.[1][2][3][4][5] [Link]
Sources
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- 2. Ethylene | CH2=CH2 | CID 6325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrachlorohydrazine | Cl4N2 | CID 71413990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycol sulfite | C2H4O3S | CID 77342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: UV-Vis Spectral Performance of Dinitrothiophene (DNT) Azo Dyes
Topic: UV-Vis Absorption Spectra of Dinitrothiophene Azo Dyes Content Type: Technical Comparison Guide
Executive Summary
In the development of high-performance chromophores for nonlinear optics (NLO) and advanced textile applications, dinitrothiophene (DNT) azo dyes have emerged as a superior alternative to conventional nitrobenzene-based analogues. This guide provides a technical comparison of these two classes, focusing on their UV-Vis absorption characteristics.
The core advantage of DNT-based dyes lies in the heterocyclic effect : the lower resonance energy of the thiophene ring compared to benzene facilitates more efficient Intramolecular Charge Transfer (ICT). When coupled with the strong electron-withdrawing capability of two nitro groups, this results in significant bathochromic shifts (red shifts) and higher hyperpolarizability, making them critical candidates for optoelectronic devices.
Mechanism of Action: The Push-Pull System
To understand the spectral differences, one must analyze the electronic architecture.[1] Azo dyes function as "push-pull" systems where an electron donor (D) is connected to an electron acceptor (A) via a
-
Conventional Alternative (Nitrobenzene): The benzene ring has high resonance stability (36 kcal/mol), which resists the delocalization of electrons required for low-energy transitions.
-
Advanced Solution (Dinitrothiophene): Thiophene has lower resonance energy (29 kcal/mol), acting as a more efficient conduit for electron flow. The 3,5-dinitro substitution pattern creates a potent acceptor moiety, significantly narrowing the HOMO-LUMO gap.
Visualization: Electronic Transition Mechanism
The following diagram illustrates the structural causality behind the spectral shift.
Figure 1: Comparative mechanism of Intramolecular Charge Transfer (ICT). The thiophene bridge facilitates electron delocalization, leading to a significant red shift in absorption.
Comparative Performance Analysis
The following data compares a standard nitrobenzene dye against a dinitrothiophene analogue. Both dyes utilize the same donor group (N,N-diethylaniline) to isolate the effect of the acceptor/bridge.
Table 1: Spectral Properties Comparison[1][2][3][4][5]
| Feature | Standard Alternative (Nitrobenzene-Azo) | Advanced Product (Dinitrothiophene-Azo) | Performance Delta |
| Structure | 4-nitro-4'-diethylaminoazobenzene | 2-(4'-diethylaminophenylazo)-3,5-dinitrothiophene | -- |
| 478 nm | 585 nm | +107 nm (Red Shift) | |
| Molar Absorptivity ( | ~32,000 L·mol⁻¹·cm⁻¹ | ~45,000 - 55,000 L·mol⁻¹·cm⁻¹ | High Intensity |
| Visual Color | Orange/Red | Violet/Blue | Deeper Shade |
| Solvatochromism | Moderate | Pronounced (Positive) | High Polarity Sensitivity |
Key Insight: The DNT derivative achieves a absorption maximum nearly 100 nm higher than the benzene analogue. This "deepening" effect allows for the production of blue and violet disperse dyes without complex polycyclic structures, which are often expensive and difficult to synthesize.
Solvatochromic Behavior
DNT azo dyes exhibit positive solvatochromism , meaning their absorption band shifts to longer wavelengths (red shift) as solvent polarity increases.[1] This confirms the highly polar nature of the excited state, a critical property for NLO applications.
| Solvent | Polarity Index ( | |
| Toluene | 2.4 | 560 nm |
| Chloroform | 4.1 | 572 nm |
| DMF | 6.4 | 588 nm |
| DMSO | 7.2 | 595 nm |
Experimental Protocol: UV-Vis Characterization
To ensure reproducible spectral data, the following protocol controls for aggregation and solvent effects, which are common sources of error in azo dye analysis.
Required Reagents & Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Matched quartz cells (1 cm path length).
-
Solvents: HPLC-grade Methanol, DMF, or Dichloromethane.
Workflow Methodology
Figure 2: Step-by-step workflow for accurate UV-Vis characterization of azo dyes.
Detailed Steps
-
Stock Preparation: Weigh exactly 5.0 mg of the dried dinitrothiophene dye. Dissolve in 10 mL of DMF (Dimethylformamide). DMF is preferred over alcohols for the stock solution to prevent solubility issues with the nitro-rich hydrophobic core.
-
Working Solution: Dilute 100
L of the stock solution into 10 mL of the target solvent (e.g., Methanol) to achieve a concentration of approximately M. -
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction from 800 nm to 300 nm. Crucial: Ensure the solvent cutoff wavelength is below your measurement range (DMF cutoff is ~268 nm).
-
Measurement: Replace the sample cuvette solution with the dye solution. Scan at a medium speed (approx. 200 nm/min).
-
Validation: If the peak absorbance (
) exceeds 1.0, dilute further to avoid deviations from the Beer-Lambert Law caused by dye aggregation (dimerization).
References
-
Maradiya, H. R. (2010). Synthesis and properties of monomeric and polymeric azo dyes based on thiophene derivatives. Journal of Saudi Chemical Society. Link
-
Raposo, M. M. M., et al. (2011).[2] Synthesis and characterization of novel thiophene-based azo dyes for NLO applications. Dyes and Pigments.[3][4][5][6][7][8][9][10][11] Link
-
Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28. Link
- Gordon, P. F., & Gregory, P. (1987). Organic Chemistry in Colour. Springer-Verlag. (Classic text on push-pull mechanisms).
-
Thermo Fisher Scientific. (2020).[12] UV-Vis Chemometric Analysis of Azo Dyes. AZoM. Link
Sources
- 1. Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye [mdpi.com]
- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 7. analysis.rs [analysis.rs]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 12. azom.com [azom.com]
Characterization of Meisenheimer Complexes: Dinitrothiophene vs. Benzenoid Analogues
Topic: Characterization of Meisenheimer Complexes of Dinitrothiophene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thiophene Advantage
In the landscape of Nucleophilic Aromatic Substitution (
This guide objectively compares the characterization profiles of Dinitrothiophene MCs against their benzenoid counterparts. The data reveals that nitro-thiophenes act as "super-electrophiles," forming MCs with significantly higher thermodynamic stability (up to
Quick Comparison Matrix
| Feature | Dinitrothiophene MCs | Dinitrotoluene (Benzenoid) MCs |
| Stability ( | High (Often isolable as stable salts) | Low to Moderate (Transient, requires strong bases) |
| Reaction Kinetics | Fast formation ( | Slower formation, fast decomposition |
| Regioselectivity | Ambident: C2 (Kinetic) vs. C4 (Thermodynamic) | Steric Control: C1 (ipso) vs. C3 (meta) |
| Detection ( | Distinct UV-Vis (300–500 nm range) | Weak/No reaction with weak amines; Red with alkoxides |
Mechanistic Pathways & Regioselectivity
Understanding the regioselectivity is the prerequisite for accurate characterization. Unlike symmetrical trinitrobenzene, dinitrothiophenes offer competing electrophilic sites.
The Ambident Nature of Dinitrothiophene
In 2,4-dinitrothiophene, nucleophilic attack can occur at:
-
C5 Position (Unsubstituted): Formation of a
adduct. -
C2 Position (Substituted): Formation of a
(ipso) adduct, often leading to substitution.
The following pathway illustrates the competition between Kinetic Control (C3/C5 attack) and Thermodynamic Control (Formation of stable adducts).
Caption: Figure 1. Competitive pathways in the formation of Dinitrothiophene Meisenheimer Complexes. Note the reversibility of the kinetic product favoring the thermodynamic sink.
Spectroscopic Characterization Protocols
A. UV-Vis Spectroscopy: The First Line of Detection
Nitro-thiophene adducts exhibit distinct spectral shifts compared to benzene derivatives. While 2,4-Dinitrotoluene (DNT) often fails to form colored complexes with weak nucleophiles (like APTES), Dinitrothiophenes react vividly.
Experimental Data: Absorption Maxima (
Protocol 1: UV-Vis Kinetic Monitoring
-
Preparation: Prepare a
M stock solution of the dinitrothiophene substrate in anhydrous Acetonitrile (MeCN). -
Blanking: Blank the spectrophotometer with MeCN.
-
Initiation: Inject 20
L of nucleophile (e.g., 1.0 M NaOMe in MeOH) into 2 mL of substrate solution. -
Acquisition: Immediately scan 250–700 nm every 0.5 seconds using a stopped-flow apparatus or rapid-scan diode array.
-
Analysis: Look for the appearance of new bands (typically >400 nm) and isosbestic points, indicating clean conversion without side reactions.
B. NMR Spectroscopy: Structural Confirmation
NMR provides the definitive proof of
Comparative Chemical Shifts (
| Proton Position | Parent Substrate ( | Meisenheimer Complex ( | |
| Thiophene H-Ring (gem-site) | 8.20 | 5.80 - 6.10 | -2.10 (Huge Upfield) |
| Benzene H-Ring (gem-site) | 8.80 | 6.10 - 6.30 | -2.50 |
| Thiophene H-Ring (remote) | 7.90 | 7.10 | -0.80 |
Note: The "Hyper-Ortho" relationship in thiophenes (interaction between C2 and C3) leads to unique coupling constants (
Experimental Workflow: Synthesis of Stable Salts
Unlike the transient DNT-benzene complexes, Dinitrothiophene complexes can often be isolated as stable potassium or sodium salts for crystallographic analysis.
Caption: Figure 2. Isolation protocol for stable Meisenheimer salts of nitro-thiophenes.
Critical Control Points:
-
Moisture Sensitivity: MCs revert to parent compounds in the presence of water/acid. All solvents must be dried over molecular sieves.
-
Temperature: While thiophene MCs are more stable, performing the reaction at -78°C ensures kinetic control and prevents decomposition into polymerized byproducts.
Performance Comparison: Why Thiophenes?
For researchers in drug development (specifically designing covalent inhibitors or energetic materials), the Electrophilicity (
-
Benzene Derivatives (TNB/DNT): Rely solely on inductive/mesomeric withdrawal by
groups. Steric hindrance between ortho-nitro groups often twists the ring, reducing conjugation and stability. -
Thiophene Derivatives: The sulfur atom acts as an electron sink. The geometry of the 5-membered ring allows for coplanar nitro groups, maximizing resonance.
-
Result: The equilibrium constant (
) for MC formation in thiophenes is typically to times higher than analogous benzene systems.
-
References
-
Terrier, F. (1982). Rate and equilibrium studies of the formation of sigma-complexes in the thiophene series. Chemical Reviews.
-
Spinelli, D., et al. (1987). Meisenheimer-type adducts from thiophene derivatives.[1][2][3] Part 2. Kinetic, thermodynamic, and 13C n.m.r. studies. Journal of the Chemical Society, Perkin Transactions 2.
-
Gronowitz, S. (Ed.).[4] Thiophene and Its Derivatives.[5][6][7][8][9] Wiley-Interscience. (Standard Text on Thiophene Reactivity).
-
BenchChem Technical Support. (2025). Meisenheimer Complex Formation in Nucleophilic Aromatic Substitution.[1][10][11][12]
-
Um, I. H., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry.
Sources
- 1. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 2. Meisenheimer-type adducts from thiophene derivatives. Part 2. Kinetic, thermodynamic, and 13C n.m.r. studies of substituent effects in the reaction of sodium methoxide with some 2-methoxy-3-nitro-5-X-thiophenes in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Meisenheimer-type adducts from thiophene derivatives. Part 4. Reaction of sodium methoxide with 2-methoxy-5-methyl-3-nitrothiophene in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic properties of patulin. Adduct structures and reaction pathways with 4-bromothiophenol and other model nucleophiles. | Sigma-Aldrich [sigmaaldrich.com]
- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
Safety Operating Guide
Operational Safety & Disposal Protocol: 2-Chloro-3,5-dinitrothiophene
Executive Summary: The "Hidden" Energetic Hazard
2-Chloro-3,5-dinitrothiophene (CDNT) is not merely a toxic intermediate; it is a polynitro-heterocycle .[1] In the field, we treat this class of compounds as energetic materials first and toxic irritants second.
While often used as a high-reactivity electrophile for SNAr reactions (e.g., synthesis of azo dyes or pharmaceutical heterocycles), its disposal requires strict adherence to protocols designed for shock-sensitive and thermally unstable materials. Do not treat this as standard organic waste.
Core Safety Directive
STOP & VERIFY: Before handling waste, ensure CDNT is never mixed with strong bases (NaOH, KOH), reducing agents (hydrides), or oxidizers. The combination of a nitro-aromatic ring and a good leaving group (Cl) makes this compound susceptible to rapid, exothermic decomposition.
Chemical Profile & Hazard Identification
The following data characterizes the specific risks associated with CDNT disposal.
| Property | Value / Description | Operational Implication |
| CAS Number | 42518-98-9 (Isomer specific) | Use for waste manifesting.[1][2] |
| Molecular Formula | C₄HClN₂O₄S | High Oxygen Balance (potential for self-oxidation).[1] |
| Physical State | Yellow Crystalline Solid | Dust explosion hazard if ground dry.[1] |
| Reactivity | High (SNAr) | Reacts violently with nucleophiles (amines, hydroxides).[1] |
| Stability | Thermally Unstable | Avoid rotary evaporation to dryness at >50°C. |
| GHS Hazards | Skin Sens. 1, Skin Corr.[1] 1B, Expl. | Sensitizer: Double-glove (Nitrile/Neoprene).[1] |
Critical Risk Assessment: The "Why" Behind the Protocol
To dispose of CDNT safely, you must understand the mechanism of its instability.
A. The Meisenheimer Trap (Incompatibility)
Researchers often attempt to "neutralize" acidic halides with base. Do not do this with CDNT.
-
Mechanism: Adding strong base (OH⁻) to CDNT attacks the ring (SNAr), forming a Meisenheimer complex.
-
Result: This complex is often less stable than the parent compound. In polynitro systems, this can lead to ring opening and runaway exothermic decomposition (Janovsky reaction variants).
-
Rule: Keep waste streams acidic or neutral. Never add to "Basic Organic Waste."
B. Shock Sensitivity
Polynitro-thiophenes possess significant strain energy. While CDNT is more stable than picric acid, crystallized residues in ground-glass joints can detonate via friction.
-
Rule: Never let CDNT solutions dry out in the threads of screw-cap vials or ground-glass joints.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Bulk)
Do not dissolve in solvent for the sole purpose of disposal unless directed by EHS.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent friction initiation during transport.
-
Dampening (Optional but Recommended): If the solid is old or desiccated, add 10-20% water or mineral oil to desensitize it.
-
Labeling:
-
Primary: "Hazardous Waste - Toxic / Corrosive"[1]
-
Secondary Warning: "HIGH ENERGY / POTENTIAL SHOCK SENSITIVE"
-
-
RCRA Coding: Likely D003 (Reactive) depending on dryness; potentially D001 (Ignitable solid). Consult local EHS for P-list applicability (though usually not P-listed, it mimics P-listed nitro-aromatics).[1]
Scenario B: Disposal of Mother Liquors (Reaction Mixtures)
-
Segregation: Dedicate a specific waste bottle for "Nitrated Organics."
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., DCM, Acetone, Ethyl Acetate). Avoid ethers (peroxide risk + nitro compound = high hazard).
-
pH Check: Verify the solution is Neutral or slightly Acidic.
-
Transfer: Pour into the waste container using a plastic funnel (no metal).
Scenario C: Glassware Decontamination (The "Rinse" Protocol)
Do not put contaminated glassware directly into a base bath.
-
Solvent Rinse: Rinse the flask 3x with Acetone. Collect these rinses into the "Nitrated Organics" liquid waste.
-
The "Quench" (Only for Trace Residue):
-
Prepare a dilute solution of aqueous Sodium Bisulfite (mild reducing agent) or dilute Ethanolamine.
-
Slowly rinse the flask. This chemically degrades trace electrophiles without the violent heat of strong caustic.
-
-
Final Wash: Wash with soap and water as normal.[3]
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for CDNT waste streams to ensure segregation from incompatible agents.
Figure 1: Operational decision tree for this compound disposal.[1] Note the critical prohibition of basic waste streams.
Emergency Response: Spills
If a solid spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area (15 ft radius).
-
PPE: Don Nitrile gloves (double layer), safety goggles, and a lab coat.
-
No Brushing: Do not use a dry brush (friction risk).
-
Wet Method: Cover the spill with wet paper towels (water or mineral oil) to desensitize the crystals.
-
Scoop: Gently scoop the wet mass into a plastic waste container.
-
Decontaminate: Wash the surface with a dilute soap solution.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7299, 2-Chlorothiophene (and derivatives). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2025). Potentially Explosive Chemicals: Nitro Compounds.[3][4] Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Chloro-3,5-dinitrothiophene
Part 1: Hazard Profile & Risk Assessment
The "Why" Behind the Protocol: Handling 2-Chloro-3,5-dinitrothiophene (CAS: 6286-32-4) requires more than standard laboratory caution.[1] Its structure—a thiophene ring activated by two nitro groups and a leaving group (chlorine)—makes it a potent electrophile .[1]
-
Extreme Sensitization Risk (SNAr Reactivity): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] Upon contact with skin, it rapidly alkylates cysteine residues in proteins, leading to severe allergic contact dermatitis (similar to DNCB).[1]
-
Energetic Instability: As a polynitro-heterocycle, this compound possesses a positive oxygen balance relative to the ring stability.[1] It carries a risk of rapid decomposition or explosion if subjected to shock, friction, or high heat, especially when dry or in the presence of strong bases.[1]
-
Corrosivity: It hydrolyzes to release hydrochloric acid and acidic nitrophenolic byproducts, causing immediate chemical burns to mucous membranes.[1]
Part 2: The PPE Matrix
Core Directive: Do not rely on standard latex or thin nitrile gloves for extended handling.[1] The nitro groups facilitate permeation through standard rubber.[1]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield / 4H® (Laminate) | Critical: Nitro-aromatics permeate nitrile and latex in minutes.[1] Laminate film offers >480 min breakthrough time.[1] |
| Hand Protection (Outer) | Nitrile (5 mil minimum) | Provides dexterity and protects the inner laminate glove from tears.[1] Acts as a sacrificial layer against incidental splashes.[1] |
| Respiratory | P100 / N95 + Fume Hood | Solid powder poses an inhalation risk.[1] If handling >1g outside a hood (not recommended), a full-face respirator with OV/P100 cartridges is mandatory.[1] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1] The SNAr reactivity means any corneal contact can cause permanent protein cross-linking and blindness.[1] |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats absorb and retain the chemical. Disposable Tyvek ensures no residue is carried out of the lab.[1] |
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Preparation & Weighing
-
Engineering Control: Use a static-dissipative balance enclosure inside a chemical fume hood.[1]
-
Tooling: Use plastic or ceramic spatulas .[1] Avoid metal spatulas to eliminate friction/spark risks with the nitro groups.[1]
-
Static Check: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.[1] Dry nitro compounds are static-sensitive.[1]
Phase 2: Reaction Setup
-
Solvent Selection: Dissolve the solid immediately.[1] Do not leave the dry powder exposed.[1]
-
Incompatibility: NEVER mix directly with strong bases (NaOH, KOH) or neat amines without solvent dilution.[1] The exotherm from the SNAr reaction can trigger thermal runaway.[1]
-
Temperature Control: Maintain reaction temperature <50°C unless calorimetry data confirms stability.
Phase 3: Quenching & Cleanup
-
Decontamination Solution: Prepare a mixture of 10% Sodium Carbonate (aq) and 5% detergent .[1] The base hydrolyzes the active chlorine (slowly) and solubilizes the residue.[1]
-
Spill Response:
Part 4: Visualized Safety Workflow
Caption: Operational logic flow emphasizing the critical "No Metal Tools" and immediate dissolution steps to mitigate shock sensitivity.
Part 5: Disposal & Emergency Response
-
Waste Stream: Classify as "Explosive / Toxic Organic Waste." Do not mix with general organic solvents if they contain oxidizers.[1]
-
Destruction (Reference Only): Chemical destruction often involves controlled hydrolysis using alcoholic KOH, but this generates heat.[1] Incineration at a licensed facility is the only recommended disposal method for pure material.[1]
-
Medical Exposure:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220186, 2-Chloro-3-nitrothiophene. Retrieved from [Link] (Analogous Hazard Data).[1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link].[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
